Product packaging for Undecylprodigiosin(Cat. No.:CAS No. 13129-81-2)

Undecylprodigiosin

Cat. No.: B577351
CAS No.: 13129-81-2
M. Wt: 393.575
InChI Key: ISFCPXILUVJVOC-BSMVPRKISA-N
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Description

Apoptotic and anticancer agent. Selectively induces p53-independant apoptosis in cancer cells. Induces G2/M cell cycle arrest and shows antiproliferative effects. Shows antimalarial and antibactieral effects in vivo.>Undecylprodigiosin is a member of the class of tripyrroles that is 1H-pyrrole substituted by (4'-methoxy-1H,5'H-[2,2'-bipyrrol]-5'-ylidene)methyl and undecyl groups at positions 2 and 5, respectively. It is a pigment produced by Stveptomyces coelicolor. It has a role as an apoptosis inducer, a bacterial metabolite, an antineoplastic agent, an antibacterial agent, a radiosensitizing agent, an immunosuppressive agent and a biological pigment. It is an aromatic ether, a tripyrrole and an alkaloid.>(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole is a natural product found in Streptomyces albidoflavus, Streptomyces avermitilis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O B577351 Undecylprodigiosin CAS No. 13129-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYSWASSDOXZLC-MOHJPFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315967
Record name Undecylprodigiosin
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Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52340-48-4
Record name Undecylprodigiosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52340-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylprodigiosin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylprodigiosin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNDECYLPRODIGIOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unlocking the Crimson Tide: A Technical Guide to Undecylprodigiosin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural production of undecylprodigiosin, a potent bioactive compound, from its most prolific microbial sources: bacteria of the genus Streptomyces. We provide a comprehensive overview of the key producing species, quantitative production data, detailed experimental protocols for cultivation and extraction, and an exploration of the intricate signaling pathways that govern its biosynthesis. This document is designed to equip researchers and drug development professionals with the critical knowledge required to harness the therapeutic potential of this remarkable molecule.

Natural Sources and Production Yields of this compound

A variety of Streptomyces species have been identified as natural producers of this compound. The yield of this red pigment can vary significantly depending on the species, strain, and cultivation conditions. Co-cultivation with other microorganisms has also been shown to dramatically enhance production.

Table 1: this compound Yields from Various Streptomyces Species and Cultivation Methods
Streptomyces Species/StrainCultivation MethodKey Conditions & ElicitorsThis compound YieldReference(s)
Streptomyces coelicolor A3(2)Submerged FermentationPure cultureLow concentrations[1]
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis (live or heat-killed)175-211% increase (shake flasks), 256% increase (bioreactor)[1]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase in intracellular concentration[2]
Streptomyces sp. JS520Submerged FermentationOptimized medium138 mg/L[3]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82.45-105.52% increase over parental strains[4]
Recombinant Streptomyces sp. ALAA-R20Solid-State FermentationGroundnut oil cake, 80% moisture, dairy & fruit processing wastewater, pH 7.0, 30°C, 7 days181.78 mg/g dry substrate[4]
Marine Streptomyces sp. SNA-077Submerged FermentationSoluble starch, yeast, peptone, sea salt medium3.9 g extract from 80 L culture (yield of pure compound not specified)[5]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces and the subsequent extraction and purification of this compound.

Cultivation of Streptomyces for this compound Production

2.1.1. Submerged Fermentation Protocol

This protocol is a general guideline and can be adapted based on the specific Streptomyces strain and research objectives.

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.3).

    • Incubate at 28-30°C with shaking at 250 rpm for 2 days.

  • Production Culture:

    • Inoculate a production medium with the seed culture (typically a 10% v/v inoculation). A variety of production media can be used. For example, for marine Streptomyces sp. SNA-077, a medium containing 10 g/L soluble starch, 2 g/L yeast extract, 4 g/L peptone, and 34.75 g/L sea salt can be used.[5]

    • For co-culture experiments, introduce the elicitor organism (e.g., B. subtilis) at the beginning of the production culture. An inoculum of 2.5% (v/v) of a B. subtilis culture containing 10⁸ cells/mL has been shown to be effective.[1]

    • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days. Monitor the production of the red pigment visually and through analytical methods.

2.1.2. Solid-State Fermentation Protocol for Recombinant Streptomyces sp. ALAA-R20 [4]

  • Substrate Preparation:

    • Use groundnut oil cake (GOC) with a particle size of 3 mm as the solid substrate.

    • Adjust the initial moisture content to 80% using a 1:1 mixture of dairy mill and fruit processing wastewaters.

    • Adjust the pH of the substrate to 7.0.

  • Inoculation and Incubation:

    • Inoculate the prepared substrate with a spore suspension of the recombinant Streptomyces sp. ALAA-R20 to a final concentration of 3 x 10⁵ spores per gram of dry substrate (gds).

    • Incubate at 30°C for 7 days.

Extraction and Purification of this compound

The following protocols are based on methods described for various Streptomyces species.

2.2.1. Solvent Extraction from Submerged Culture [5][6]

  • Cell Harvesting:

    • After the fermentation period, harvest the culture broth by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass from the supernatant.

  • Extraction:

    • Extract the red pigments from the cell pellet. One effective method involves using a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate buffer (pH 7).[6]

    • Alternatively, extract the entire culture broth (biomass and supernatant) with an equal volume of ethyl acetate.[5]

    • Separate the organic phase containing the this compound.

  • Purification: [5]

    • Concentrate the organic extract under reduced pressure.

    • The crude extract can be further purified using chromatographic techniques such as Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC).

    • For MPLC, a silica gel column can be used with a solvent system like n-hexane:ethyl acetate.

    • For final purification, reversed-phase HPLC (e.g., C18 column) is effective. A gradient of water with 0.1% trifluoroacetic acid (TFA) and a mixture of acetonitrile/methanol (1:1) with 0.1% TFA can be used as the mobile phase.[5]

    • Monitor the elution of this compound by its characteristic red color and absorbance at approximately 530-539 nm.[4][5]

2.2.2. Extraction from Solid-State Fermentation

  • Extraction:

    • After the incubation period, extract the solid substrate containing the microbial biomass with a suitable organic solvent such as methanol or ethyl acetate.

    • Multiple extractions may be necessary to ensure complete recovery of the pigment.

  • Purification:

    • Combine the organic extracts and concentrate them under reduced pressure.

    • Proceed with the purification steps as described in section 2.2.1.

Signaling Pathways and Biosynthesis

The production of this compound in Streptomyces is tightly regulated by a complex network of genes. In the model organism Streptomyces coelicolor, the biosynthesis is governed by the red gene cluster.

Regulatory Cascade of this compound Biosynthesis

The expression of the red biosynthetic genes is controlled by a hierarchical regulatory cascade involving at least two key pathway-specific regulatory genes, redZ and redD. The bldA gene, which encodes a tRNA for the rare UUA codon, also plays a crucial role.

bldA bldA (tRNA for UUA) redZ_mRNA redZ mRNA (contains UUA codon) bldA->redZ_mRNA Translates RedZ_protein RedZ Protein redZ_mRNA->RedZ_protein redD_promoter redD promoter RedZ_protein->redD_promoter Activates transcription redD redD gene redD_promoter->redD RedD_protein RedD Protein (SARP) redD->RedD_protein red_biosynthetic_genes red biosynthetic genes RedD_protein->red_biosynthetic_genes Activates transcription This compound This compound red_biosynthetic_genes->this compound Biosynthesis

Caption: Regulatory cascade for this compound biosynthesis in S. coelicolor.

This pathway illustrates that the translation of redZ mRNA is dependent on the bldA-encoded tRNA.[7][8] The resulting RedZ protein then acts as a transcriptional activator for the redD gene.[7][8] Finally, the RedD protein, a Streptomyces antibiotic regulatory protein (SARP), activates the transcription of the downstream red biosynthetic genes, leading to the production of this compound.[9]

This compound Biosynthetic Pathway

The biosynthesis of this compound involves a bifurcated pathway where two different pyrrole precursors are synthesized and then condensed. The red gene cluster in S. coelicolor contains the 23 genes necessary for this process.[10][11] One precursor is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), and the other is 2-undecylpyrrole.

Proline Proline red_genes_MBC red genes (MBC pathway) Proline->red_genes_MBC Glycine_Acetyl_CoA Glycine + Acetyl-CoA Glycine_Acetyl_CoA->red_genes_MBC Fatty_acid_precursor Fatty Acid Precursor red_genes_UP red genes (2-undecylpyrrole pathway) Fatty_acid_precursor->red_genes_UP MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) red_genes_MBC->MBC Undecylpyrrole 2-undecylpyrrole red_genes_UP->Undecylpyrrole Condensation Condensation (RedH) MBC->Condensation Undecylpyrrole->Condensation This compound This compound Condensation->this compound

Caption: Simplified biosynthetic pathway of this compound.

This diagram provides a high-level overview of the biosynthetic logic. The complex enzymatic steps for the synthesis of MBC and 2-undecylpyrrole are catalyzed by proteins encoded by the red gene cluster. These two precursors are then joined in a final condensation step, which is also catalyzed by an enzyme from the same cluster, to form the final this compound molecule.[12]

Conclusion

This technical guide provides a foundational understanding of the natural production of this compound from Streptomyces. The provided data on yields, detailed experimental protocols, and insights into the regulatory and biosynthetic pathways offer a valuable resource for researchers and professionals in the field of drug discovery and development. The continued exploration of diverse Streptomyces species, coupled with metabolic engineering and process optimization, holds immense promise for enhancing the production of this valuable bioactive compound and unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Genes Involved in Undecylprodigiosin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin is a red-pigmented secondary metabolite belonging to the prodiginine family of alkaloids, produced by certain actinomycetes, most notably Streptomyces coelicolor A3(2). This compound and its analogs have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including antibacterial, immunosuppressive, and anticancer properties. Understanding the genetic basis of this compound production is crucial for strain improvement and the development of novel therapeutics. This guide provides a comprehensive overview of the genes, biosynthetic pathways, regulatory networks, and experimental methodologies central to the study of this compound biosynthesis.

The this compound Biosynthetic Gene Cluster (red)

The biosynthesis of this compound in S. coelicolor is orchestrated by a cluster of genes known as the red cluster.[1] This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the tripyrrole pigment, as well as regulatory genes that control the expression of the biosynthetic genes. In S. coelicolor, the red gene cluster is comprised of 23 genes.[2]

Genes of the red Cluster and Their Functions

The following table summarizes the genes within the red cluster and their putative or experimentally determined functions in this compound biosynthesis.

GenePutative/Confirmed Function
redAAcyl-CoA synthetase
redBAcyl carrier protein
redC3-oxoacyl-[acyl-carrier-protein] synthase III
redDPathway-specific transcriptional activator (SARP family)
redES-adenosylmethionine-dependent methyltransferase
redFPutative oxidoreductase
redGRieske-like oxygenase, involved in cyclization of this compound to streptorubin B
redHCondensing enzyme, couples the two pyrrole moieties
redIO-methyltransferase
redJThioesterase
redK3-oxoacyl-[acyl-carrier-protein] reductase
redLType I polyketide synthase (PKS)
redMAcyl-CoA dehydrogenase
redNEnoyl-[acyl-carrier-protein] reductase
redO3-hydroxyacyl-[acyl-carrier-protein] dehydratase
redPPhosphopantetheinyl transferase
redQAcyl-CoA carboxylase, alpha subunit
redRAcyl-CoA carboxylase, beta subunit
redSPutative transporter
redTPutative transporter
redUPhosphopantetheinyl transferase
redVPutative dehydrogenase
redWAcyl-CoA dehydrogenase
redXBiosynthetic structural gene
redZPathway-specific response regulator

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two separate pathways to produce two different pyrrole precursors, which are then condensed to form the final tripyrrole structure. The key intermediate, 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), is synthesized from L-proline and L-serine, while the monopyrrole, 2-undecylpyrrole (UP), is derived from fatty acid biosynthesis.[3]

Undecylprodigiosin_Biosynthesis cluster_fatty_acid Fatty Acid Biosynthesis cluster_amino_acid Amino Acid Precursors Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA redQ, redR 2-undecylpyrrole 2-undecylpyrrole Malonyl-CoA->2-undecylpyrrole redL, redK, redN, redO, redM, redW This compound This compound 2-undecylpyrrole->this compound redH L-Proline L-Proline Pyrrole-2-carboxylate Pyrrole-2-carboxylate L-Proline->Pyrrole-2-carboxylate redA, redB, redC 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) Pyrrole-2-carboxylate->4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) redI, redE L-Serine L-Serine Pyrrole intermediate Pyrrole intermediate L-Serine->Pyrrole intermediate Multiple steps Pyrrole intermediate->4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)->this compound

Biosynthetic pathway of this compound.

Regulation of this compound Production

The production of this compound is tightly regulated at the transcriptional level, primarily through a pathway-specific regulatory cascade involving the genes redZ and redD.[4][5][6] RedZ, a response regulator, acts as a transcriptional activator of redD.[7] RedD, in turn, is a member of the Streptomyces antibiotic regulatory protein (SARP) family and directly activates the transcription of the red biosynthetic genes.[6] The expression of redZ itself is influenced by various global regulatory networks in response to nutritional and environmental signals.

Undecylprodigiosin_Regulation Nutritional/Environmental Signals Nutritional/Environmental Signals Global Regulators Global Regulators Nutritional/Environmental Signals->Global Regulators redZ redZ Global Regulators->redZ +/- RedZ protein RedZ protein redZ->RedZ protein redD redD RedZ protein->redD + RedD protein RedD protein redD->RedD protein red biosynthetic genes red biosynthetic genes RedD protein->red biosynthetic genes + This compound This compound red biosynthetic genes->this compound

Regulatory cascade of this compound production.

Quantitative Data on this compound Production

The yield of this compound can be significantly influenced by culture conditions and genetic modifications. The following table presents a summary of reported production yields under various experimental setups.

Strain/ConditionProduction YieldReference(s)
Streptomyces coelicolor A3(2) in Hobbs's medium11.6 mg/L[8]
Streptomyces coelicolor co-cultured with Bacillus subtilis175-256% increase vs. monoculture[9]
Streptomyces coelicolor co-cultured with Corallococcus coralloides60-fold increase[10]
Streptomyces sp. JS520 in optimized medium138 mg/L[11]
Recombinant Streptomyces sp. ALAA-R20 in submerged fermentation (modified R2YE medium)82.45-105.52% increase vs. parental strains[5]
Recombinant Streptomyces sp. ALAA-R20 in solid-state fermentation (optimized)181.78 mg/gds[5]
Streptomyces coelicolor in synthetic medium with glucose, furfural, ACN, and DMSO4.2 µ g/mgdcw [12]
Streptomyces sp. MBK6 co-cultured with dead yeast cellsProduction induced[4][13]

Experimental Protocols

Gene Deletion in Streptomyces coelicolor

This protocol outlines a general workflow for creating a single-gene deletion mutant in S. coelicolor using a PCR-targeting approach.

Gene_Deletion_Workflow cluster_cassette Disruption Cassette Construction cluster_transformation Transformation and Recombination cluster_verification Mutant Verification PCR amplify resistance cassette with flanking homology arms PCR amplify resistance cassette with flanking homology arms Prepare S. coelicolor protoplasts Prepare S. coelicolor protoplasts PCR amplify resistance cassette with flanking homology arms->Prepare S. coelicolor protoplasts Transform protoplasts with disruption cassette Transform protoplasts with disruption cassette Prepare S. coelicolor protoplasts->Transform protoplasts with disruption cassette Select for transformants on appropriate antibiotic medium Select for transformants on appropriate antibiotic medium Transform protoplasts with disruption cassette->Select for transformants on appropriate antibiotic medium Isolate genomic DNA from putative mutants Isolate genomic DNA from putative mutants Select for transformants on appropriate antibiotic medium->Isolate genomic DNA from putative mutants Confirm gene deletion by PCR analysis Confirm gene deletion by PCR analysis Isolate genomic DNA from putative mutants->Confirm gene deletion by PCR analysis Further confirmation by Southern blot or sequencing Further confirmation by Southern blot or sequencing Confirm gene deletion by PCR analysis->Further confirmation by Southern blot or sequencing

Workflow for gene deletion in S. coelicolor.

Detailed Methodology:

  • Design of the Disruption Cassette:

    • Design PCR primers to amplify a desired antibiotic resistance cassette (e.g., apramycin, kanamycin).

    • The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the target gene to be deleted.[14]

    • The 3' ends of the primers will be complementary to the resistance cassette template DNA.

  • PCR Amplification:

    • Perform PCR using the designed primers and a plasmid containing the resistance cassette as a template.

    • Purify the PCR product, which is the linear disruption cassette.

  • Preparation of S. coelicolor Protoplasts:

    • Grow S. coelicolor in a suitable liquid medium (e.g., YEME) to the late logarithmic phase.

    • Harvest the mycelium by centrifugation and wash with a sucrose solution.

    • Resuspend the mycelium in a buffer containing lysozyme to digest the cell wall and form protoplasts.

    • Filter the protoplast suspension to remove mycelial fragments.

  • Transformation:

    • Mix the purified disruption cassette with the prepared protoplasts.

    • Add polyethylene glycol (PEG) to facilitate DNA uptake.

    • Plate the transformation mixture on a regeneration medium (e.g., R2YE) and incubate.

  • Selection of Mutants:

    • After a period of regeneration, overlay the plates with a soft agar containing the appropriate antibiotic to select for transformants.

    • Incubate further until colonies appear.

  • Verification of Gene Deletion:

    • Isolate genomic DNA from the antibiotic-resistant colonies.

    • Perform PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild type.

    • Further confirmation can be achieved by Southern blotting or sequencing of the PCR product.

Heterologous Expression of red Genes

This protocol provides a general workflow for the heterologous expression of a red gene in a suitable host, such as E. coli or another Streptomyces species.

Heterologous_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_analysis Analysis Amplify gene of interest from S. coelicolor genomic DNA Amplify gene of interest from S. coelicolor genomic DNA Clone into an appropriate expression vector Clone into an appropriate expression vector Amplify gene of interest from S. coelicolor genomic DNA->Clone into an appropriate expression vector Transform the expression construct into the chosen host Transform the expression construct into the chosen host Clone into an appropriate expression vector->Transform the expression construct into the chosen host Culture the recombinant host under inducing conditions Culture the recombinant host under inducing conditions Transform the expression construct into the chosen host->Culture the recombinant host under inducing conditions Harvest cells and prepare cell lysate Harvest cells and prepare cell lysate Culture the recombinant host under inducing conditions->Harvest cells and prepare cell lysate Purify the recombinant protein (if tagged) Purify the recombinant protein (if tagged) Harvest cells and prepare cell lysate->Purify the recombinant protein (if tagged) Analyze protein expression by SDS-PAGE and Western blot Analyze protein expression by SDS-PAGE and Western blot Purify the recombinant protein (if tagged)->Analyze protein expression by SDS-PAGE and Western blot Perform functional assays on the purified protein Perform functional assays on the purified protein Analyze protein expression by SDS-PAGE and Western blot->Perform functional assays on the purified protein

References

Undecylprodigiosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties, Biological Activity, and Associated Methodologies of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of undecylprodigiosin, a bioactive red pigment with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, explores its mechanisms of action in cancer and immunology, and provides detailed experimental protocols for its study.

Core Properties of this compound

This compound is a member of the prodiginine family of natural products, characterized by a common tripyrrole ring structure. It is a secondary metabolite produced by various bacteria, most notably species of Streptomyces and Serratia.

PropertyValueSource
CAS Number 52340-48-4[1][2][3][4]
Molecular Formula C₂₅H₃₅N₃O[1]
Molecular Weight 393.57 g/mol [3][4]

Anticancer Activity and Mechanism of Action

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. A key mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death, through signaling pathways that are independent of the p53 tumor suppressor protein. This makes it a promising candidate for cancers with mutated or non-functional p53.

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is primarily mediated through the activation of the p38 and JNK (c-Jun N-terminal kinase) MAP kinase (mitogen-activated protein kinase) signaling pathways. This activation leads to a cascade of downstream events culminating in cell death.

Undecylprodigiosin_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters cell p38_JNK p38/JNK Activation Cell->p38_JNK Induces stress Caspase_Activation Caspase Cascade Activation p38_JNK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines, demonstrating its potent cytotoxic activity.

Cell LineCancer TypeIC₅₀ (µM)
HCT-116Colon Carcinoma2.0
HepG-2Hepatocellular Carcinoma4.7
MCF-7Breast Carcinoma1.2
A-549Lung Carcinoma2.8

Immunosuppressive Properties

Beyond its anticancer effects, this compound exhibits immunosuppressive activity, primarily by inhibiting the proliferation of T-cells. This suggests its potential application in the treatment of autoimmune diseases and in preventing organ transplant rejection.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of this compound.

Experimental_Workflow Start Bacterial Fermentation (e.g., Streptomyces sp.) Extraction Solvent Extraction Start->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization Bioassays Biological Activity Assays Purification->Bioassays Apoptosis_Assay Apoptosis Assay Bioassays->Apoptosis_Assay TCell_Assay T-Cell Proliferation Assay Bioassays->TCell_Assay Western_Blot Western Blot Analysis Bioassays->Western_Blot

Caption: General experimental workflow for this compound research.

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from bacterial cultures.

1. Fermentation:

  • Culture a high-producing strain of Streptomyces or a similar bacterium in a suitable liquid medium for 5-7 days at 30°C with shaking.

2. Extraction:

  • Centrifuge the culture broth to pellet the cells.

  • Extract the cell pellet with an organic solvent such as methanol or acetone. Acidifying the solvent can improve extraction efficiency.

3. Purification:

  • Concentrate the crude extract under reduced pressure.

  • Subject the concentrated extract to column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC) for purification.[1]

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Treatment:

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

4. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.

1. Cell Treatment:

  • Treat cells with this compound for the desired time.

2. Cell Harvesting:

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

3. Staining:

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

4. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic.

T-Cell Proliferation Assay

This assay measures the immunosuppressive effect of this compound on T-cell proliferation.

1. T-Cell Isolation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood and purify T-cells.

2. Staining:

  • Label the T-cells with a proliferation tracking dye such as CFSE (Carboxyfluorescein succinimidyl ester).

3. Stimulation and Treatment:

  • Culture the labeled T-cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 beads or phytohemagglutinin) and different concentrations of this compound for 3-5 days.[6]

4. Flow Cytometry Analysis:

  • Analyze the cells by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Western Blot Analysis for p38 and JNK Activation

This technique is used to detect the phosphorylation (activation) of p38 and JNK in response to this compound treatment.

1. Protein Extraction:

  • Treat cells with this compound for various time points.

  • Lyse the cells in a suitable buffer to extract total protein.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Transfer:

  • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane and then incubate with primary antibodies specific for phosphorylated p38, total p38, phosphorylated JNK, and total JNK.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of Undecylprodigiosin for Novel Researchers

This compound, a member of the prodigiosin family of natural pigments, is a linear tripyrrole alkaloid characterized by its vibrant red color.[1] This secondary metabolite is predominantly produced by actinomycetes, such as Streptomyces coelicolor and Actinomadura madurae.[2] For decades, this compound and its analogs have garnered significant scientific interest due to their broad spectrum of biological activities. These multipurpose compounds are best examined for their anticancer and antimalarial activities.[3][4] The portfolio of this compound's therapeutic potential includes potent anticancer, immunosuppressive, and antimicrobial properties, making it a compelling candidate for further investigation in drug discovery and development.[1][2][5]

This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its biosynthesis, mechanisms of action, and key experimental methodologies. Quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to aid researchers in this field.

Chemical Structure and Biosynthesis

This compound (Chemical Formula: C₂₅H₃₅N₃O) is structurally defined by a common tripyrrole core attached to an undecyl (C11) alkyl chain.[1] Its IUPAC name is (2Z,5Z)-3-Methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole.[2]

The biosynthesis of this compound is a complex process involving a bifurcated pathway that converges to form the final tripyrrole structure.[6] In Streptomyces species, this process is governed by the red gene cluster.[7][8] The pathway begins with common cellular precursors and proceeds to create two key intermediates: 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (2-UP). These two molecules are then fused in a final condensation step to yield this compound.[2][7][9] The synthesis of MBC starts from L-proline and involves a series of enzymatic steps including oxidation, cyclization, and methylation.[2] The 2-UP moiety is derived from the condensation of dodecanoic acid with L-proline.[10]

This compound Biosynthesis Pathway cluster_0 MBC Synthesis cluster_1 2-UP Synthesis substance substance pathway_intermediate pathway_intermediate final_product final_product enzyme_cluster enzyme_cluster Proline L-Proline MalonylCoA Malonyl-CoA RedCluster red Gene Cluster Enzymes Proline->RedCluster ATP ATP SAM SAM ATP->RedCluster Serine L-Serine Serine->RedCluster MalonylCoA->RedCluster MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) SAM->RedCluster Condensation Condensation MBC->Condensation FattyAcid Fatty Acid Precursor (e.g., Dodecanoic acid) UP 2-Undecylpyrrole (2-UP) FattyAcid->UP FattyAcid->RedCluster UP->Condensation This compound This compound Condensation->this compound RedCluster->MBC Multiple Steps RedCluster->UP

Caption: Simplified biosynthesis pathway of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological effects, with its anticancer and immunosuppressive activities being the most extensively studied.

Anticancer Activity

This compound demonstrates potent cytotoxicity against a variety of cancer cell lines, including those from breast, lung, and leukemia, while showing limited toxicity to non-malignant cells.[11][12] Its primary anticancer mechanism is the induction of apoptosis.

Mechanism of Apoptosis Induction: The pro-apoptotic effect of this compound is multifaceted. Studies have shown it activates key signaling pathways, including p38 MAPK and JNK, while not affecting the ERK1/2 pathway.[3][13] This activation leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family (like BIK, BIM) and the downregulation of anti-apoptotic proteins (such as BCL-X(L), Survivin, and XIAP).[12] This shift in the balance of Bcl-2 family proteins ultimately triggers the intrinsic apoptotic cascade, involving the activation of caspase-9 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase).[3][12] A critical aspect of this compound's potential as a therapeutic is its ability to induce apoptosis independently of the p53 tumor suppressor protein's status, making it effective against cancers with mutant or deficient p53.[12] Some evidence also suggests that this compound may co-localize with ribosomes, hinting at additional or alternative mechanisms of action.[3]

This compound Apoptotic Pathway trigger trigger pathway pathway protein_up protein_up protein_down protein_down outcome outcome UP This compound p38_JNK p38 MAPK / JNK Activation UP->p38_JNK Apoptosis Apoptosis UP->Apoptosis Bcl2_family Modulation of Bcl-2 Family Proteins p38_JNK->Bcl2_family Bax_up BIK, BIM, MCL-1S, NOXA (Pro-apoptotic) Bcl2_family->Bax_up Upregulation Bcl2_down BCL-X(L), Survivin, XIAP (Anti-apoptotic) Bcl2_family->Bcl2_down Downregulation Casp9 Caspase-9 Activation Bax_up->Casp9 Bcl2_down->Casp9 PARP PARP Cleavage Casp9->PARP PARP->Apoptosis p53 p53 Independent Apoptosis->p53

Caption: Signaling pathway of this compound-induced apoptosis.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) Reference
HCT-116 Colon Carcinoma 2.0 [14]
HepG-2 Hepatocellular Carcinoma 4.7 [14]
MCF-7 Breast Adenocarcinoma 1.2 [14]
A-549 Lung Carcinoma 2.8 [14]
P388 Murine Leukemia Not specified, but potent [11][13]
HL-60 Human Promyelocytic Leukemia Not specified, but potent [11]

| BEL-7402 | Human Hepatoma | Not specified, but potent |[11] |

Immunosuppressive Activity

Prodigiosins, including this compound, have been identified as inhibitors of murine T-cell proliferation in vitro.[3] This activity is central to their potential use in managing autoimmune diseases and preventing organ transplant rejection. The precise signaling pathways involved in its immunosuppressive effects are an area of ongoing research, but this activity adds another significant dimension to its therapeutic profile.[1]

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial properties, demonstrating inhibitory activity against various Gram-positive bacteria and some fungi.[15] Its efficacy against pathogenic microbes like Bacillus subtilis, Micrococcus luteus, and Candida albicans has been confirmed in multiple studies.[15][16] The mechanism is thought to involve the disruption of cellular membrane integrity.[6]

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Organism Type MIC (µg/mL) Reference
Bacillus subtilis Gram-positive Bacteria 50 [15][16]
Micrococcus luteus Gram-positive Bacteria 50 [15][16]
Candida albicans ATCC 10231 Fungus (Yeast) 100 [15][16]
Candida albicans ATCC 10259 Fungus (Yeast) 200 [15][16]

| Multidrug-Resistant Strains | Bacteria/Fungi | 0.5 - 8.0 |[14] |

Other Biological Properties

Beyond the activities detailed above, this compound has been investigated for:

  • Antimalarial Activity: Like other prodiginines, it has been explored for its potential to combat malaria.[2]

  • Algicidal Effects: It has shown strong activity against harmful algal bloom species like Prorocentrum donghaiense.[16][17]

  • UV Protection and Antioxidant Effects: Studies suggest this compound confers UV-protective and antioxidative properties to the producing organisms, which could be harnessed for other applications.[15]

  • Anti-Melanogenic Activity: It can inhibit melanin synthesis by suppressing the expression of key melanogenic enzymes like tyrosinase, making it a potential agent for treating pigmentary disorders.[18]

Experimental Protocols

Isolation and Purification

The extraction and purification of this compound from bacterial cultures is a critical first step for research. While specific parameters vary, a general workflow can be established.

Methodology:

  • Fermentation: The producing strain (e.g., Streptomyces sp.) is cultured in a suitable liquid or solid-state medium to achieve high yields of the pigment.[14][15][19] Co-culturing with other bacteria like Bacillus subtilis has been shown to enhance production.[5]

  • Extraction: The bacterial cells are harvested via centrifugation. The pigment is then extracted from the cell pellet using organic solvents. A common method involves using a mixture of methanol and toluene, sometimes in a buffered solution.[19]

  • Purification: The crude extract is subjected to one or more chromatographic techniques to isolate pure this compound. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a frequently used method for final purification.[18][20]

  • Structure Elucidation: The identity and purity of the final compound are confirmed using spectroscopic methods, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19][20]

This compound Extraction Workflow step step input_output input_output final_product final_product process process start Streptomyces Culture fermentation Step 1: Fermentation (Liquid or Solid-State) start->fermentation harvest Step 2: Cell Harvesting (Centrifugation) fermentation->harvest pellet Cell Pellet harvest->pellet extraction Step 3: Solvent Extraction (e.g., Methanol/Toluene) pellet->extraction crude Crude Pigment Extract extraction->crude purification Step 4: Purification (e.g., HPLC) crude->purification analysis Step 5: Analysis (MS, NMR) purification->analysis pure_up Pure this compound analysis->pure_up

Caption: General workflow for this compound extraction and purification.

Key Bioactivity Assays
  • Cytotoxicity Assay (IC₅₀ Determination): Human cancer and non-malignant cell lines are cultured and treated with varying concentrations of this compound for a set period (e.g., 72 hours). Cell viability is then measured using methods like the MTT assay. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[12]

  • Apoptosis Assays: To confirm apoptosis, several methods can be employed:

    • TUNEL Assay/Annexin V Staining: These methods are used to detect DNA fragmentation or phosphatidylserine externalization, respectively, which are hallmarks of apoptosis.[12]

    • Western Blotting: This technique is used to measure the protein expression levels of key apoptosis-related molecules, such as caspases (e.g., caspase-9), PARP, and members of the Bcl-2 family, before and after treatment with this compound.[12]

  • Antimicrobial Assay (MIC Determination): The Minimum Inhibitory Concentration (MIC) is determined using broth microdilution methods. The target microorganism is exposed to serial dilutions of this compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after an incubation period.[14][15]

Conclusion and Future Perspectives

This compound stands out as a natural product with significant therapeutic promise. Its potent and selective anticancer activity, particularly its p53-independent mechanism of apoptosis induction, positions it as a strong candidate for development as a chemotherapeutic agent. Furthermore, its immunosuppressive and antimicrobial properties broaden its potential applications.

For new researchers, the path forward involves several key areas. Optimizing fermentation and extraction processes to improve yields is crucial for enabling extensive preclinical and clinical studies.[14][15] Further elucidation of the specific molecular targets and signaling pathways, especially for its immunosuppressive and antimicrobial effects, will provide a deeper understanding of its therapeutic potential. While one member of the prodigiosin family has entered Phase II clinical trials, this compound itself has yet to be extensively evaluated in a clinical setting.[13] Rigorous preclinical toxicology and efficacy studies in animal models are the necessary next steps to translate the wealth of in vitro data into a viable clinical candidate for treating a range of human diseases.

References

Unveiling the Crimson Divide: A Technical Guide to the Key Differences Between Undecylprodigiosin and Other Prodigiosins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins, a family of tripyrrole red pigments produced by various bacteria, have garnered significant attention in the scientific community for their potent biological activities. Among these, undecylprodigiosin, primarily produced by Streptomyces species, and prodigiosin, famously synthesized by Serratia marcescens, are two of the most extensively studied members. While sharing a common prodiginine core, their distinct structural features, biosynthetic origins, and nuanced biological activities present a compelling case for a detailed comparative analysis. This technical guide provides an in-depth exploration of the key differences between this compound and other prodigiosins, with a focus on their anticancer, immunosuppressive, and antimicrobial properties. The information is presented to aid researchers and drug development professionals in understanding the unique potential of each compound for therapeutic applications.

Structural and Biosynthetic Distinctions

The fundamental difference between this compound and prodigiosin lies in the C-5 substituent of the pyrrole ring A. This compound possesses a C11 alkyl chain, while prodigiosin has a C5 alkyl chain. This seemingly minor structural variation has profound implications for their physicochemical properties and biological activities.

Their biosynthesis, while sharing a common intermediate, diverges in the initial precursors. Both pathways utilize 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) as one of the building blocks. However, the second precursor for this compound is 2-undecylpyrrole, whereas for prodigiosin, it is 2-methyl-3-amyl-pyrrole.

Comparative Biological Activity: A Quantitative Overview

The differing alkyl chain lengths between this compound and other prodigiosins, primarily prodigiosin, influence their potency across a spectrum of biological activities. The following tables summarize the available quantitative data for their anticancer, immunosuppressive, and antimicrobial effects.

Anticancer Activity

Prodigiosins exert their anticancer effects through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. The lipophilicity conferred by the longer alkyl chain of this compound is thought to enhance its membrane permeability and, consequently, its cytotoxic potential in some cases.

CompoundCell LineCancer TypeIC50 ValueReference
This compound HCT-116Colon Carcinoma2.0 µM[1]
HepG-2Hepatocellular Carcinoma4.7 µM[1]
MCF-7Breast Adenocarcinoma1.2 µM[1]
A-549Lung Carcinoma2.8 µM[1]
B16Murine Melanoma~194 nM (slight cytotoxicity)[2]
Prodigiosin HL-60Promyelocytic Leukemia1.7 µg/mL[3]
NCI-H292Mucoepidermoid Carcinoma3.6 µg/mL[3]
Hep-2Laryngeal Carcinoma3.4 µg/mL[3]
MCF-7Breast Adenocarcinoma<2 µg/mL[4]
HepG2Hepatocellular Carcinoma8.75 µg/mL[4]
H460Large Cell Lung Cancer7.7 µg/mL[4]
A549Lung Carcinoma1.30 µg/mL[5]
A375Malignant Melanoma1.25 µg/mL[5]
MDA-MB-231Breast Adenocarcinoma0.62 µg/mL[5]
HCT116Colon Carcinoma0.70 µg/mL[5]
Immunosuppressive Activity

Both this compound and prodigiosin exhibit potent immunosuppressive properties by inhibiting T-cell proliferation. This effect is crucial for their potential application in autoimmune diseases and organ transplantation.

CompoundAssayIC50 ValueReference
This compound Human T and B lymphocyte proliferation3 - 8 ng/mL[6]
Prodigiosin Concanavalin A-induced T-cell proliferation<100 nM[7]
Antimicrobial Activity

Prodigiosins display a broad spectrum of antimicrobial activity against various bacteria and fungi. The lipophilic nature of the alkyl side chain is believed to play a role in their ability to disrupt microbial cell membranes.

CompoundMicroorganismTypeMIC ValueReference
This compound Bacillus speciesGram-positive bacteria50 µg/mL[8]
Micrococcus speciesGram-positive bacteria50 µg/mL[8]
Candida albicansFungus100-200 µg/mL[8]
Prodigiosin Enterococcus faecalisGram-positive bacteria3.9 µg/mL[9]
Staphylococcus aureusGram-positive bacteria62.5 µg/mL[9]
Escherichia coliGram-negative bacteria62.5 µg/mL[9]
Pseudomonas aeruginosaGram-negative bacteria62.5 µg/mL[9]
Clostridium perfringensGram-positive bacteria500 µg/mL[9]
S. aureusGram-positive bacteria≥ 10 µg/µL[10]
E. coliGram-negative bacteria≥ 10 µg/µL[10]
E. faecalisGram-positive bacteria≥ 10 µg/µL[10]
MRSAGram-positive bacteria> 10 µg/µL[10]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The biological activities of this compound and other prodigiosins are underpinned by their interaction with various cellular signaling pathways. While there is some overlap, distinct mechanisms of action have been reported.

Anticancer Mechanisms

This compound: Research suggests that this compound induces apoptosis through the activation of the JNK and p38 MAPK signaling pathways, while not affecting the ERK1/2 pathway. Furthermore, there is evidence pointing towards the ribosome as a potential molecular target.

Prodigiosin: The apoptotic cascade initiated by prodigiosin is often linked to the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. The MAPK signaling pathway is also implicated in prodigiosin-induced apoptosis.

Undecylprodigiosin_Anticancer_Pathway UP This compound Ribosome Ribosome UP->Ribosome JNK_p38 JNK/p38 MAPK Activation UP->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

This compound's proposed anticancer signaling pathway.

Prodigiosin_Anticancer_Pathway Prodigiosin Prodigiosin Bcl2 Bcl-2 Family Modulation Prodigiosin->Bcl2 MAPK MAPK Pathway Prodigiosin->MAPK Mitochondria Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis MAPK->Apoptosis Immunosuppressive_Pathway Prodigiosins This compound & Prodigiosin TCR_Cytokine_R TCR & Cytokine Receptor Signaling Prodigiosins->TCR_Cytokine_R Inhibition Downstream Downstream Signaling Cascades (e.g., calcineurin, NF-κB, AP-1) TCR_Cytokine_R->Downstream Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) Downstream->Gene_Expression T_Cell_Proliferation T-Cell Proliferation Gene_Expression->T_Cell_Proliferation Apoptosis_Assay_Workflow Start Start: Cell Culture & Treatment Harvest Harvest & Wash Cells (PBS) Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Cell_Cycle_Analysis_Workflow Start Start: Cell Culture & Treatment Harvest Harvest & Wash Cells (PBS) Start->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Stain with Propidium Iodide Solution Wash->Stain Incubate Incubate (30 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Methodological & Application

Application Notes and Protocols for the Extraction of Undecylprodigiosin from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin is a red-pigmented secondary metabolite produced by several species of Streptomyces. It belongs to the prodiginine family of compounds and has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. This document provides detailed application notes and protocols for the extraction of this compound from Streptomyces culture, aimed at facilitating research and development in academia and the pharmaceutical industry.

Data Presentation

The yield of this compound can vary significantly depending on the Streptomyces strain, culture conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound Yield from Various Streptomyces Strains and Fermentation Methods

Streptomyces StrainFermentation TypeMediumYieldReference
Streptomyces sp. JS520SubmergedOptimized Medium138 mg/L[1][2]
Streptomyces sp. ALAA-R20 (Recombinant)Solid-StateGroundnut Oil Cake181.78 mg/gds[3]
Streptomyces coelicolor A3(2)SubmergedMinimal Medium with EFBH4.2 µ g/mgdcw [4]
Streptomyces coelicolor (with B. subtilis)SubmergedShake-flasks175-211% increase[5]
Streptomyces coelicolor (with B. subtilis)Submerged2 L Bioreactor256% increase[5]

gds: grams of dry substrate; EFBH: Empty Fruit Bunch Hydrolysate; mgdcw: milligram per gram of dry cell weight.

Table 2: Comparison of Solvent Efficiency for Prodigiosin Extraction

SolventRelative Extraction EfficiencyNotesReference
AcetoneHighConsidered highly efficient with less processing time.[6]
Acidified EthanolHighMost suitable in some studies, followed by DMSO and methanol.[6]
MethanolModerateOften used in combination with other solvents.
Ethyl AcetateModerateCommonly used for initial crude extraction from culture broth.
ChloroformLowLower efficiency compared to more polar solvents.[6]

Signaling Pathway for this compound Production

The production of this compound in Streptomyces coelicolor is tightly regulated by a pathway-specific regulatory cascade involving the redD and redZ genes.[7][8] RedZ, a response regulator, acts as a transcriptional activator for the redD gene.[7] The expression of redD, in turn, activates the transcription of the biosynthetic genes responsible for this compound synthesis.[9][10] This regulatory mechanism ensures that the production of the antibiotic is linked to the appropriate growth phase, typically occurring during the transition from exponential to stationary phase.[9]

undecylprodigiosin_pathway cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis RedZ RedZ (Response Regulator) RedD RedD (Transcriptional Activator) RedZ->RedD Activates Transcription BiosyntheticGenes This compound Biosynthetic Genes RedD->BiosyntheticGenes Activates Transcription This compound This compound BiosyntheticGenes->this compound Synthesis

Regulatory pathway of this compound production.

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from Streptomyces culture.

Protocol 1: Solvent Extraction from Liquid Culture

This protocol is a general method for the extraction of this compound from a submerged fermentation broth.

Materials:

  • Streptomyces culture broth

  • Ethyl acetate

  • Methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Separatory funnel

  • Glassware (beakers, flasks)

Procedure:

  • Harvesting Cells: Centrifuge the Streptomyces culture broth at 8,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant.

  • Extraction from Mycelium:

    • To the mycelial pellet, add methanol and vortex vigorously to extract the intracellular pigment.

    • Centrifuge the mixture to pellet the cell debris and collect the methanol supernatant containing the this compound.

  • Extraction from Supernatant:

    • Transfer the culture supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer, which contains the extracted this compound.

  • Combining and Concentrating:

    • Combine the methanol extract from the mycelium and the ethyl acetate extract from the supernatant.

    • Concentrate the combined extracts using a rotary evaporator at 40°C until a crude red pigment is obtained.

  • Storage: Store the crude extract at -20°C for further purification.

Protocol 2: Acidified Methanol Extraction

This method is particularly effective for extracting prodigiosins and can enhance the stability of the pigment.

Materials:

  • Streptomyces mycelial biomass

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Procedure:

  • Cell Lysis: Resuspend the harvested mycelial pellet in methanol.

  • Acidification: Add a few drops of concentrated HCl to the methanol suspension to acidify it (pH ~4.0). The color of the pigment should intensify to a bright red.

  • Extraction: Vortex or sonicate the mixture for 10-15 minutes to ensure complete extraction of the pigment.

  • Clarification: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the cell debris.

  • Quantification (Optional): The concentration of this compound in the supernatant can be estimated by measuring the absorbance at approximately 535 nm using a spectrophotometer.

  • Neutralization and Concentration: The acidic methanol extract can be neutralized with NaOH if required for downstream applications and concentrated using a rotary evaporator.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purification of this compound from a crude extract.

Materials:

  • Crude this compound extract

  • HPLC system with a C18 column

  • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile phase B: Acetonitrile/Methanol (1:1) with 0.1% TFA

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Preparation: Dissolve the crude extract in a small volume of the mobile phase and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Detection Wavelength: 535 nm.[11]

    • Flow Rate: 3 mL/min.[11]

    • Gradient Elution:

      • 0-30 min: 70-100% Solvent B (linear gradient).[11]

      • 30-35 min: 100% Solvent B.[11]

      • 35-40 min: Re-equilibrate the column with 70% Solvent B.[11]

  • Fraction Collection: Collect the fractions corresponding to the major peak that elutes, which represents this compound.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to confirm its purity.

  • Solvent Evaporation: Evaporate the solvent from the purified fraction under a stream of nitrogen or using a rotary evaporator to obtain pure this compound.

Experimental Workflow and Logic

The overall process for obtaining pure this compound from a Streptomyces culture involves several key stages, from cultivation to final purification.

experimental_workflow Cultivation Streptomyces Cultivation Harvesting Harvesting Biomass (Centrifugation) Cultivation->Harvesting Extraction Extraction of Crude Pigment (Solvent Extraction) Harvesting->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration Purification Purification of this compound (HPLC) Concentration->Purification Analysis Purity and Structural Analysis (HPLC, NMR, MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

References

Application Note: Spectrophotometric Quantification of Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Undecylprodigiosin is a red-pigmented secondary metabolite belonging to the prodiginine family of natural products. Produced by various bacteria, including species of Streptomyces and Serratia, it has garnered significant interest in the pharmaceutical and biotechnology sectors due to its diverse biological activities, including antimicrobial, immunosuppressive, and anticancer properties. Accurate quantification of this compound is crucial for optimizing fermentation processes, downstream processing, and for quality control in drug development. This application note provides a detailed protocol for the quantification of this compound using UV-Vis spectrophotometry, a reliable, cost-effective, and widely accessible method.

Principle

The quantification of this compound by spectrophotometry is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. This compound exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum, typically between 530 nm and 540 nm, when dissolved in an appropriate acidified solvent. By measuring the absorbance at this wavelength, the concentration of this compound in a sample can be determined. Acidification of the solvent is critical as it stabilizes the red-pigmented form of the compound, ensuring consistent and maximal absorbance.

Quantitative Data Summary

The spectrophotometric properties of this compound can vary slightly depending on the solvent used for extraction and analysis. The following table summarizes the reported absorbance maxima (λmax) for this compound and the closely related prodigiosin in different solvents.

CompoundSolvent Systemλmax (nm)Reference(s)
This compoundAcidified Methanol (pH 4.0)539 nm[1]
This compoundMethanol530 nm[2][3]
This compoundToluene (after extraction and acidification)538 nm[4]
ProdigiosinAcidified Methanol (0.05 N HCl:Methanol, 4:1 v/v)530 nm[5]
ProdigiosinAcidified Ethanol (4% v/v of 1 M HCl)535 nm[6]
ProdigiosinMethanol536 nm[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture

This protocol outlines the extraction of this compound from a bacterial fermentation broth.

Materials:

  • Bacterial culture broth

  • Methanol (CH₃OH)

  • Hydrochloric acid (HCl), 1 M

  • Centrifuge

  • Vortex mixer

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Harvesting Cells: Collect 5 mL of the bacterial culture broth.

  • Solvent Extraction: Add 4 mL of methanol to the culture broth in a centrifuge tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the pigment into the solvent.

  • Centrifugation: Centrifuge the mixture at 6,000 rpm for 10 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Acidification: Prepare an acidified methanol solution by mixing 0.05 N HCl and methanol in a 4:1 (v/v) ratio.

  • Sample Preparation for Measurement: Mix 0.8 mL of the supernatant with 0.2 mL of the acidified methanol solution.

  • Spectrophotometric Measurement: Measure the absorbance of the final solution at 530 nm using a spectrophotometer. Use the acidified methanol solution as a blank.[5]

Protocol 2: Extraction of this compound from Solid Culture

This protocol describes the extraction of this compound from bacteria grown on solid agar medium.

Materials:

  • Bacterial culture on agar plate

  • Sterile distilled water

  • Methanol (CH₃OH)

  • Hydrochloric acid (HCl), 1 M

  • Sterile scraper or loop

  • Centrifuge

  • Vortex mixer

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Cell Harvesting: Scrape the bacterial biomass from the surface of the agar plate using a sterile scraper or loop and suspend it in 20 mL of sterile distilled water.[5]

  • Aliquoting: Take a 5 mL aliquot of the cell suspension.

  • Solvent Extraction: Add 4 mL of methanol to the cell suspension in a centrifuge tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 6,000 rpm for 10 minutes.[5]

  • Supernatant Collection: Collect the supernatant.

  • Acidification: Prepare an acidified methanol solution (0.05 N HCl:Methanol, 4:1 v/v).

  • Sample Preparation: Mix 0.8 mL of the supernatant with 0.2 mL of the acidified methanol solution.

  • Spectrophotometric Measurement: Measure the absorbance at 530 nm against an acidified methanol blank.[5]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the condensation of two pyrrole precursors: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (2-UP).[8][9]

Undecylprodigiosin_Biosynthesis cluster_MBC MBC Biosynthesis cluster_UP 2-UP Biosynthesis Proline Proline Precursor_A Precursor_A Proline->Precursor_A Multiple Steps MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) Precursor_A->MBC Oxidation & Methylation This compound This compound MBC->this compound Condensation Fatty_Acid_Precursor Fatty_Acid_Precursor 2-Undecylpyrrole (2-UP) 2-Undecylpyrrole (2-UP) Fatty_Acid_Precursor->2-Undecylpyrrole (2-UP) Multiple Steps 2-Undecylpyrrole (2-UP)->this compound

Caption: Biosynthesis of this compound.

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the extraction and spectrophotometric quantification of this compound.

Experimental_Workflow Culture Bacterial Culture (Liquid or Solid) Extraction Solvent Extraction (e.g., Methanol) Culture->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Pigmented Supernatant Centrifugation->Supernatant Acidification Acidification Supernatant->Acidification Spectrophotometry Measure Absorbance (e.g., at 530 nm) Acidification->Spectrophotometry Quantification Calculate Concentration Spectrophotometry->Quantification

Caption: this compound Quantification Workflow.

Conclusion

Spectrophotometry provides a straightforward and effective method for the quantification of this compound. The choice of solvent and adherence to a standardized extraction protocol are critical for obtaining accurate and reproducible results. The protocols and information provided in this application note serve as a valuable resource for researchers and professionals engaged in the study and development of this compound-based products.

References

Application Note: Quantitative Analysis of Undecylprodigiosin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Undecylprodigiosin is a red-pigmented linear tripyrrole alkaloid produced by various bacteria, most notably Streptomyces species.[1][2] This natural product belongs to the prodiginine family and has garnered significant scientific interest due to its potent biological activities, including immunosuppressive, antimicrobial, antimalarial, and apoptotic properties.[1][3] As research into its therapeutic potential advances, the need for a robust, sensitive, and specific analytical method for its quantification in various matrices becomes critical. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound, suitable for pharmacokinetic studies, bioprocess monitoring, and drug discovery workflows.

Principle of the Method: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography. Samples are first prepared using a liquid-liquid extraction protocol to isolate this compound from the sample matrix. The extract is then injected into an LC-MS/MS system. The compound is separated from other matrix components on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the protonated molecular ion of this compound, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This highly specific transition provides excellent selectivity and minimizes background interference, enabling accurate quantification.[4]

Experimental Protocols

Sample Preparation: Extraction from Streptomyces Culture

This protocol is designed for the extraction of this compound from bacterial cell pellets.

  • Culture & Harvest: Culture Streptomyces sp. in a suitable liquid medium (e.g., starch, yeast, and peptone-based medium) at 27-30°C with agitation for 5-7 days to induce pigment production.[5]

  • Cell Collection: Transfer the culture broth to centrifuge tubes and pellet the cells by centrifugation at approximately 7,000 x g for 20 minutes. Discard the supernatant.[6]

  • Extraction: To the cell pellet, add an extraction solvent mixture. A common approach is to use ethyl acetate or a multiphasic system like methanol:toluene:phosphate buffer (1:1:1, pH 7).[6] Vigorously vortex or sonicate the mixture for 15-20 minutes to ensure complete lysis and extraction of the pigment.

  • Phase Separation: Centrifuge the mixture again at 7,000 x g for 15 minutes to separate the organic phase containing the pigment from the aqueous phase and cell debris.

  • Solvent Evaporation: Carefully collect the organic supernatant (the colored layer, typically toluene or ethyl acetate) and transfer it to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 500 µL) of the initial LC mobile phase (e.g., 70% Acetonitrile/Methanol with 0.1% Formic Acid). Vortex for 1 minute.

  • Clarification: Centrifuge the reconstituted sample at >12,000 x g for 10 minutes to pellet any insoluble material.

  • Analysis: Transfer the clear supernatant to an LC autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition
Column Reversed-phase C18, e.g., Phenomenex Luna C18(2) (50 x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid
Gradient 70% B to 100% B over 5 min, hold at 100% B for 2 min, return to 70% B over 0.5 min, equilibrate for 2.5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 394.3 (Calculated for C₂₅H₃₅N₃O, MW = 393.57)[1][3][7]
MRM Transition (Quantifier) 394.3 → 254.2 (Proposed: Loss of undecyl side chain)
MRM Transition (Qualifier) 394.3 → 148.1 (Proposed: Fragmentation of pyrrole core)
Collision Energy (CE) * Optimize between 20-40 eV
Dwell Time 100 ms
Source Temperature 500°C

| IonSpray Voltage | +5500 V |

Note: The proposed MRM transitions and collision energies are theoretical and must be empirically optimized on the specific mass spectrometer being used to ensure maximum sensitivity and specificity.

Data Presentation & Method Performance

Method validation should be performed to assess linearity, sensitivity, precision, and accuracy.

Table 3: Example Method Performance Characteristics The following are representative performance targets. Actual values must be determined during in-house method validation.[8][9]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (Intra-day RSD%) < 10%
Precision (Inter-day RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Streptomyces Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extract Solvent Extraction Harvest->Extract Recon Dry & Reconstitute Extract->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantification & Reporting LCMS->Data

Caption: Overall workflow for this compound quantification.

Signaling Pathways Modulated by this compound

G UP This compound p38_JNK p38 / JNK Signaling UP->p38_JNK Activates Casp9 Caspase-9 p38_JNK->Casp9 Activates Apoptosis Apoptosis Casp9->Apoptosis Induces

Caption: this compound-induced apoptosis pathway in leukemia cells.[3]

G UP This compound (Crude Extract) cAMP cAMP / PKA / CREB Signaling Cascade UP->cAMP Inactivates aMSH α-MSH aMSH->cAMP MITF MITF Expression cAMP->MITF Mel_Enz Tyrosinase, TYRP-1, DCT MITF->Mel_Enz Melanin Melanin Synthesis Mel_Enz->Melanin

Caption: Proposed anti-melanogenesis pathway of this compound source extract.

Conclusion: The LC-MS/MS method described provides a selective, sensitive, and reliable framework for the quantitative analysis of this compound. The detailed protocols for sample preparation and instrument parameters serve as a robust starting point for researchers in drug development and microbiology. Proper method validation is essential to ensure data accuracy and reproducibility for specific applications. This analytical tool will aid in further elucidating the pharmacological profile and optimizing the production of this promising natural compound.

References

Application Notes and Protocols: Investigating the Effects of Undecylprodigiosin on Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a member of the prodiginine family of natural red pigments produced by bacteria such as Streptomyces and Serratia, has garnered significant interest for its potent anticancer properties. This document provides detailed application notes and protocols for investigating the effects of this compound on non-small cell lung cancer (NSCLC) cell lines, specifically A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma). The protocols outlined below detail methods for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound on Lung Cancer Cell Lines
Cell LineCompoundIncubation Time (h)IC50Citation
A549This compoundNot Specified2.8 µM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further research is required to establish a comprehensive dataset for NCI-H460 and other lung cancer cell lines.

Experimental Protocols

Preparation of this compound Stock Solution

This compound can be extracted from bacterial cultures and purified. For cell culture experiments, it is typically dissolved in an organic solvent to create a stock solution.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Weigh the desired amount of purified this compound in a sterile, amber microcentrifuge tube to protect it from light.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on lung cancer cell lines.

Materials:

  • A549 and NCI-H460 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A549 and NCI-H460 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubate the plates for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • A549 and NCI-H460 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed A549 or NCI-H460 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24 to 48 hours. Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • A549 and NCI-H460 cells

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed A549 or NCI-H460 cells in 6-well plates.

  • Treat the cells with this compound at appropriate concentrations for 24 to 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Data Analysis:

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting the expression and phosphorylation status of proteins involved in apoptosis and stress-activated signaling pathways.

Materials:

  • A549 and NCI-H460 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells with this compound as described in previous protocols.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Undecylprodigiosin_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays A549 A549 Cells Treatment This compound Treatment A549->Treatment H460 NCI-H460 Cells H460->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability IC50 Determination Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Quantify Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Analyze Cell Cycle WesternBlot Western Blot Treatment->WesternBlot Protein Expression

Caption: Experimental workflow for investigating this compound's effects.

Apoptosis_Pathway cluster_stress Stress Signaling cluster_bcl2 Apoptosis Regulation This compound This compound JNK JNK Activation This compound->JNK p38 p38 Activation This compound->p38 Bcl2 Bcl-2 Family This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Bcl2->Bax Inhibits Bax->Apoptosis Promotes

Caption: Proposed signaling pathways affected by this compound in lung cancer cells.

Cell_Cycle_Arrest cluster_effect This compound Effect G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Arrest Arrest G2->Arrest Induces M->G1

Caption: Logical relationship of this compound inducing G2/M cell cycle arrest.

References

Application Note: Undecylprodigiosin for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Undecylprodigiosin (UP), a member of the prodigiosin family of natural red pigments, is a bioactive metabolite produced by microorganisms such as Streptomyces and Serratia.[1] Emerging research has highlighted its potent anticancer properties, specifically its ability to selectively induce apoptosis in a variety of cancer cell lines while showing limited toxicity to non-malignant cells.[1] This selectivity, coupled with its efficacy in both p53-functional and p53-mutant cancer cells, positions this compound as a promising candidate for further investigation in cancer therapy.[1][2] This document provides an overview of its mechanism, a summary of its cytotoxic effects, and detailed protocols for evaluating its pro-apoptotic activity in cancer cell lines.

Mechanism of Action this compound induces apoptosis through a multi-faceted mechanism that involves the activation of specific signaling pathways and the modulation of key apoptotic regulatory proteins. The process is generally caspase-dependent and can be initiated independently of the p53 tumor suppressor protein.[1]

Key mechanistic features include:

  • MAP Kinase Pathway Activation: UP has been shown to activate the p38 and JNK (c-Jun N-terminal kinase) signaling pathways, which are critically involved in cellular responses to stress and can lead to apoptosis.[3][4] However, the ERK1/2 signaling pathway does not appear to be significantly involved.[4]

  • Mitochondrial (Intrinsic) Pathway: The induction of apoptosis involves the mitochondrial pathway, evidenced by the activation of initiator caspase-9 and executioner caspase-3, cleavage of Poly (ADP-ribose) polymerase (PARP), and alterations in mitochondrial membrane potential.[1][3]

  • Modulation of Bcl-2 Family Proteins: UP treatment leads to a decrease in the levels of anti-apoptotic proteins such as Bcl-xL, Survivin, and XIAP, while simultaneously increasing the expression of pro-apoptotic proteins like BIK, BIM, and NOXA.[1][2] This shift in the balance of Bcl-2 family proteins favors the permeabilization of the mitochondrial outer membrane and subsequent release of cytochrome c.

G cluster_0 cluster_1 MAPK Signaling cluster_2 Bcl-2 Family Regulation cluster_3 Mitochondrial Pathway cluster_4 Caspase Cascade UP This compound P38 p38 UP->P38 JNK JNK UP->JNK Bcl_XL Bcl-xL / XIAP (Anti-apoptotic) UP->Bcl_XL Inhibits BIK BIK / BIM (Pro-apoptotic) UP->BIK Promotes Mito Mitochondrion P38->Mito JNK->Mito Bcl_XL->Mito BIK->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Data Presentation

Cytotoxic Activity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] The IC50 values for this compound have been determined across various human cancer cell lines, demonstrating its broad-spectrum cytotoxic potential.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Carcinoma1.2[6]
HCT-116Colon Carcinoma2.0[6]
A-549Lung Carcinoma2.8[6]
HepG-2Hepatocellular Carcinoma4.7[6]
P388Murine LeukemiaNot specified, but potent[3]
BT-20Breast CarcinomaDose- and time-dependent[1]
MDA-MB-231Breast CarcinomaDose- and time-dependent[1]
T47DBreast CarcinomaDose- and time-dependent[1]

Experimental Protocols

Protocol 1: Determination of Cell Viability and IC50 Value

This protocol outlines the use of a colorimetric assay (e.g., MTT or CCK-8) to determine the cytotoxic effect of this compound on a cancer cell line and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (UP) stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest UP concentration) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Viability Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Afterwards, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis:

    • Subtract the blank control absorbance from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V & Propidium Iodide Staining)

This protocol uses dual staining with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[8] PI is a nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]

G start Seed and Culture Cells (e.g., 1x10^6 cells in T25 flask) treat Treat cells with this compound (at IC50 concentration) and controls start->treat incubate Incubate for specified time (e.g., 24-48 hours) treat->incubate harvest Harvest Cells (Collect supernatant and trypsinize adherent cells) incubate->harvest wash1 Wash cells twice with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Binding Buffer (1-5 x 10^6 cells/mL) wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain Incubate for 15 min at RT in the dark stain->incubate_stain analyze Analyze by Flow Cytometry (within 1 hour) incubate_stain->analyze end Quantify Apoptotic vs. Necrotic vs. Live Cells analyze->end

Caption: Experimental workflow for detecting apoptosis via flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound at the predetermined IC50 concentration for an appropriate duration (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS and centrifuge again.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases, PARP, and Bcl-2 family members, following treatment with this compound.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-xL, anti-BIK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression. Look for cleavage of PARP and Caspase-3 (appearance of smaller bands) as indicators of apoptosis.

References

Application Notes and Protocols for Determining Undecylprodigiosin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Undecylprodigiosin, a member of the prodigiosin family of natural red pigments, is a secondary metabolite produced by various bacteria, including Streptomyces and Serratia species.[1][2] It has garnered significant interest in the scientific community due to its wide range of biological activities, including antimicrobial, antimalarial, immunosuppressive, and notably, anticancer properties.[1][3] Several studies have demonstrated that this compound exhibits potent cytotoxic effects against a variety of cancer cell lines, often in a dose- and time-dependent manner.[2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability and proliferation.[4][5][6] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[7]

Quantitative Data Summary

The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cell line and the duration of exposure.

Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
P388Murine Leukemia720.042[1]
BT-20Human Breast CarcinomaNot SpecifiedPotent Cytotoxicity[2]
MCF-7Human Breast CarcinomaNot SpecifiedPotent Cytotoxicity[2]
MDA-MB-231Human Breast CarcinomaNot SpecifiedPotent Cytotoxicity[2]
T47DHuman Breast CarcinomaNot SpecifiedPotent Cytotoxicity[2]
B16Murine Melanoma72Slight cytotoxicity at 0.194[3]

Note: The term "Potent Cytotoxicity" indicates that the source confirmed a strong cytotoxic effect but did not provide a specific IC50 value.[2] Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific cell line and experimental conditions.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][7]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO)[6][8], or 10% SDS in 0.01 M HCl[9])

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8][9] The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.[8]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate cytotoxic range.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and a negative control (medium only, without cells) for background subtraction.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[8][10]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-25 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 3-4 hours at 37°C in the CO2 incubator.[9][10] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]

    • To ensure complete dissolution, the plate can be placed on an orbital shaker for about 15 minutes.[4][7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[4]

    • Read the plate within 1 hour of adding the solubilization solution.[4][7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h prepare_up Prepare serial dilutions of this compound add_treatment Add this compound to cells incubation_24h->add_treatment prepare_up->add_treatment incubation_treatment Incubate for 24, 48, or 72h add_treatment->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

Studies suggest that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways.[1][2] The compound has been shown to activate p38 and JNK signaling pathways, while not affecting the ERK1/2 pathway.[1] Furthermore, it influences the levels of apoptosis-regulating proteins, leading to the activation of caspases and subsequent cell death.[2]

Undecylprodigiosin_Signaling Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_mapk MAPK Pathway cluster_bcl2 Bcl-2 Family Regulation UP This compound p38 p38 UP->p38 Activates JNK JNK UP->JNK Activates Bcl_XL Bcl-XL (Anti-apoptotic) UP->Bcl_XL Decreases levels BIK_BIM BIK, BIM (Pro-apoptotic) UP->BIK_BIM Enhances levels Caspase9 Caspase-9 Activation p38->Caspase9 JNK->Caspase9 Bcl_XL->Caspase9 BIK_BIM->Caspase9 PARP PARP Cleavage Caspase9->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Application Notes and Protocols: Antimicrobial Activity of Undecylprodigiosin Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of Undecylprodigiosin, a promising natural pigment, against a range of Gram-positive bacteria. This document includes quantitative data on its bioactivity, detailed protocols for key experimental assays, and visual representations of experimental workflows to guide researchers in their investigations.

Introduction

This compound is a member of the prodiginine family of natural red pigments produced by various bacteria, most notably Streptomyces species.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1] This document focuses specifically on its potent inhibitory and bactericidal effects against Gram-positive bacteria, which are a major cause of clinical infections. Understanding the antimicrobial profile and mechanism of action of this compound is crucial for its potential development as a novel therapeutic agent.

Quantitative Antimicrobial and Cytotoxicity Data

The antimicrobial efficacy of this compound and its related compound, prodigiosin, has been quantified against several clinically relevant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxic activity (IC50) of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Prodigiosin against Gram-positive Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
ProdigiosinStaphylococcus aureus (MSSA)0.25[3]
ProdigiosinStaphylococcus aureus (MRSA)0.25[3]
ProdigiosinStaphylococcus aureus (Multiple Isolates)2.5 - 5.0[4][5]
ProdigiosinEnterococcus faecalis3.9[6]

Note: MIC values can vary depending on the specific bacterial strain, testing methodology, and purity of the compound.

Table 2: Cytotoxicity (IC50) of this compound and Prodigiosin against Various Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
This compoundHuman Breast Carcinoma (MCF-7)0.4 - 4.0[7]
This compoundHuman Lung Carcinoma (A549)0.4 - 4.0[7]
This compoundHuman Melanoma (A375)0.4 - 4.0[7]
This compoundHuman Colon Cancer (HCT-116)0.4 - 4.0[7]
ProdigiosinHuman Promyelocytic Leukemia (HL-60)1.7[8]
ProdigiosinHuman Lung Mucoepidermoid Carcinoma (NCI-H292)3.6[8]
ProdigiosinHuman Laryngeal Epidermoid Carcinoma (Hep-2)3.4[8]
ProdigiosinHuman Breast Adenocarcinoma (MCF-7)5.1[8]
This compoundB16 Melanoma CellsSlight cytotoxicity at 0.076 µg/mL (194 nM)[9]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are indicative of the compound's cytotoxic potential.

Mechanism of Action

The antibacterial action of prodigiosins, including this compound, against Gram-positive bacteria is multifaceted. A key mechanism involves the disruption of the bacterial cell envelope. Studies have shown that prodigiosin treatment leads to a loss of membrane integrity in Staphylococcus aureus.[3] This disruption can lead to the leakage of essential cellular components and ultimately cell death.

Furthermore, transcriptomic analysis of prodigiosin-treated Methicillin-Resistant Staphylococcus aureus (MRSA) revealed significant changes in gene expression related to cell envelope biosynthesis, suggesting that the compound interferes with the fundamental processes of cell wall and membrane maintenance.[4][5]

Simplified Mechanism of Action of this compound This compound This compound CellEnvelope Gram-positive Bacterial Cell Envelope This compound->CellEnvelope Targets MembraneIntegrity Loss of Membrane Integrity CellEnvelope->MembraneIntegrity Leads to CellDeath Bacterial Cell Death MembraneIntegrity->CellDeath Results in

Caption: Simplified pathway of this compound's action.

Experimental Protocols

The following are detailed protocols for the essential assays used to evaluate the antimicrobial and cytotoxic properties of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against Gram-positive bacteria.[10]

Materials:

  • 96-well sterile microtiter plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipette

  • Incubator (35 ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions: a. Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 50 µL from the 10th well. The 11th well will serve as the growth control (no drug), and the 12th well as the sterility control (no bacteria).[11]

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation: a. Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[12] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepDilutions Prepare Serial Dilutions of this compound Inoculation Inoculate Microtiter Plate PrepDilutions->Inoculation PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation ReadResults Read Results Visually or with Plate Reader Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for MIC determination.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13]

Materials:

  • MIC plate from the previous experiment

  • Sterile Tryptic Soy Agar (TSA) plates

  • Sterile pipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate: a. From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), and from the positive growth control well, take a 10 µL aliquot. b. Spot-inoculate the aliquot onto a sterile TSA plate.

  • Incubation: a. Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results: a. The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.[14]

Protocol for Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Materials:

  • 96-well sterile tissue culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the desired final concentrations. b. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium containing the same concentration of the solvent used for the stock solution as a vehicle control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C.[16]

  • Formazan Solubilization: a. After the incubation with MTT, carefully remove the medium. b. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis SeedCells Seed Mammalian Cells in 96-well Plate Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompound Add Serial Dilutions of This compound Incubate24h->AddCompound IncubateExposure Incubate for Exposure Period AddCompound->IncubateExposure AddMTT Add MTT Reagent IncubateExposure->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate Cell Viability and IC50 ReadAbsorbance->CalculateViability

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

This compound demonstrates significant antimicrobial activity against a variety of Gram-positive bacteria, including drug-resistant strains. Its mechanism of action, primarily targeting the cell envelope, makes it an attractive candidate for further investigation as a potential therapeutic agent. The provided protocols offer a standardized approach for researchers to evaluate its efficacy and cytotoxic profile, which are critical steps in the drug development pipeline. Further research is warranted to explore its in vivo efficacy, safety, and potential for synergistic combinations with existing antibiotics.

References

Unlocking the Antimicrobial Potential: Application Notes and Protocols for Undecylprodigiosin's Minimum Inhibitory Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Minimum Inhibitory Concentration (MIC) of undecylprodigiosin, a promising bioactive pigment with a broad spectrum of activity. These application notes and protocols are designed to guide researchers in assessing its antimicrobial and cytotoxic potential.

Introduction to this compound

This compound is a red pigment belonging to the prodiginine family of natural products, produced by various bacteria, most notably Streptomyces species.[1][2] It has garnered significant scientific interest due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][3][4] The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Antimicrobial and Cytotoxic Activity of this compound

This compound has demonstrated significant inhibitory effects against a range of microorganisms and cancer cell lines. The following tables summarize the reported MIC and IC50 values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

Bacterial SpeciesMIC (µg/mL)Reference
Bacillus species50[1]
Micrococcus species50[1]
Multidrug-Resistant Strains0.5 - 4.0[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans100 - 200[1]
Multidrug-Resistant Strains1.0 - 8.0[3]

Table 3: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)IC50 (µg/mL)*Reference
HCT-116Colon Carcinoma2.0~0.79[3]
HepG-2Hepatocellular Carcinoma4.7~1.85[3]
MCF-7Breast Adenocarcinoma1.2~0.47[3]
A-549Lung Carcinoma2.8~1.10[3]

*Note: IC50 values were converted from µM to µg/mL using the molar mass of this compound (393.57 g/mol ). This conversion is an approximation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against bacteria and fungi.[6][7][8][9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates (round-bottom for bacteria, flat-bottom for fungi)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum suspension standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline or broth)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare this compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. d. The eleventh well in each row will serve as a positive control (no this compound), and the twelfth well will be a negative control (broth only).

  • Prepare Inoculum: a. From a fresh culture (18-24 hours old), prepare a bacterial or fungal suspension in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: a. Add 100 µL of the standardized inoculum to each well (except the negative control wells).

  • Incubation: a. Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) using a microplate reader.

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism of Action

The antibacterial activity of prodigiosins, including this compound, is attributed to multiple mechanisms that disrupt bacterial cell integrity and function.[10]

Antibacterial_Mechanism cluster_mechanisms Bacterial Cell Disruption This compound This compound Membrane Membrane Disruption This compound->Membrane disrupts DNA DNA Cleavage This compound->DNA induces ROS Reactive Oxygen Species (ROS) Production This compound->ROS stimulates Bacterial_Death Bacterial Cell Death Membrane->Bacterial_Death DNA->Bacterial_Death ROS->Bacterial_Death

Caption: Proposed antibacterial mechanisms of this compound.

Apoptotic Signaling Pathway in Cancer Cells

This compound induces apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.[11] This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases.

Apoptosis_Pathway cluster_regulation Regulation of Apoptosis cluster_caspase_cascade Caspase Activation Cascade This compound This compound Bcl2_family Bcl-2 Family Proteins This compound->Bcl2_family regulates Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

MIC_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_compound->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate at Optimal Conditions inoculate_plate->incubation read_results Read and Interpret Results (Visual or OD) incubation->read_results end Determine MIC read_results->end

Caption: Workflow for MIC determination by broth microdilution.

References

Immunosuppressive Effects of Undecylprodigiosin on T-Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a member of the prodigiosin family of natural red pigments, has demonstrated significant immunosuppressive properties, particularly targeting T-lymphocytes. This document provides a comprehensive overview of the effects of this compound on T-cell function, including its impact on proliferation, cytokine production, and underlying signaling pathways. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts in the fields of immunology, autoimmune diseases, and transplantation.

Mechanism of Action Overview

This compound exerts its immunosuppressive effects primarily by interfering with T-cell activation and proliferation. The key mechanism involves the disruption of the Interleukin-2 (IL-2) signaling pathway. While this compound does not appear to inhibit the production of IL-2 itself, it effectively downregulates the expression of the high-affinity IL-2 receptor alpha-chain (IL-2Rα or CD25).[1][2] This disruption of the IL-2/IL-2R signaling cascade is a critical step in T-cell activation and clonal expansion. Consequently, the downstream effects include the inhibition of T-cell proliferation and the suppression of key effector cytokines such as Interferon-gamma (IFN-γ) and IL-4.[1][2] Notably, this immunosuppressive activity is selective for T-cells, with minimal effects observed on B-cell proliferation.[3][4] Some studies also suggest that prodigiosins can induce apoptosis in T-cells, contributing to their immunosuppressive profile.[5]

Data Presentation: Quantitative Effects of Prodigiosins on T-Cells

The following tables summarize the quantitative data on the immunosuppressive effects of prodigiosins on T-cell functions. It is important to note that much of the available specific quantitative data refers to the broader "prodigiosin" family. While this compound is a key member of this family, specific IC50 values for its direct effect on T-cell proliferation are not consistently reported in the available literature, highlighting an area for further investigation.

Table 1: Inhibition of T-Cell Proliferation by Prodigiosin

CompoundAssayCell TypeIC50Reference
ProdigiosinConcanavalin A-induced proliferationMouse Splenocytes< 100 nM[4]
ProdigiosinMixed Lymphocyte Reaction (MLR)Mouse SplenocytesNot Specified[4]
ProdigiosinB-cell chronic lymphocytic leukemia (B-CLL) cellsHuman116 ± 25 nM[5]

Table 2: Effect of Prodigiosin on T-Cell Cytokine Production

CompoundCytokineCell TypeEffectConcentrationReference
ProdigiosinIL-2Con A-activated T-cellsNo significant inhibition of productionNot Specified[1][2]
ProdigiosinIL-2Rα (CD25)Con A-activated T-cellsEfficiently inhibits expressionNot Specified[1][2]
ProdigiosinIFN-γCon A-activated T-cellsBlocks differentiation of IFN-γ secreting T-cellsNot Specified[1][2]
ProdigiosinIL-4Con A-activated T-cellsBlocks differentiation of IL-4 secreting T-cellsNot Specified[1][2]

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway and the Role of this compound

The activation of T-cells is a complex process initiated by the T-cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC). This initial signal, coupled with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation. Key pathways involved include the calcineurin-NFAT, MAPK, and PI3K-Akt pathways.

This compound's primary mode of action appears to be downstream of the initial TCR signaling, specifically targeting the IL-2/IL-2Rα feedback loop necessary for sustained T-cell activation and proliferation. While prodigiosins do not seem to inhibit the activation of key transcription factors like NF-κB and AP-1, the precise upstream molecular target of this compound that leads to the downregulation of IL-2Rα remains an active area of research.[1][2]

T_Cell_Signaling cluster_TCR TCR Activation cluster_Pathways Intracellular Signaling Cascades cluster_Response Cellular Response TCR TCR/CD3 Calcineurin Calcineurin TCR->Calcineurin MAPK MAPK (ERK, JNK, p38) TCR->MAPK CD28 CD28 PI3K_Akt PI3K/Akt CD28->PI3K_Akt NFAT NFAT Calcineurin->NFAT Dephosphorylation IL2_Production IL-2 Production NFAT->IL2_Production AP1 AP-1 MAPK->AP1 AP1->IL2_Production PI3K_Akt->IL2_Production IL2R IL-2Rα Expression IL2_Production->IL2R Proliferation Proliferation IL2R->Proliferation Cytokine_Production IFN-γ, IL-4 Production Proliferation->Cytokine_Production This compound This compound This compound->IL2R Inhibition

Caption: T-Cell signaling and this compound's inhibitory point.

Experimental Workflow: T-Cell Proliferation Assay

This workflow outlines the general steps for assessing the effect of this compound on T-cell proliferation using a mitogen like Concanavalin A (ConA) or in a Mixed Lymphocyte Reaction (MLR).

T_Cell_Proliferation_Workflow start Start isolate_tcells Isolate T-Cells (e.g., from spleen or PBMCs) start->isolate_tcells culture_setup Set up cell culture with: - T-Cells - Mitogen (ConA) or Allogeneic APCs (MLR) - this compound (various concentrations) - Controls (Vehicle, No Mitogen) isolate_tcells->culture_setup incubation Incubate for 48-72 hours culture_setup->incubation add_label Add proliferation marker (e.g., [3H]-Thymidine or CFSE) incubation->add_label incubation_label Incubate for an additional 4-18 hours add_label->incubation_label measure_proliferation Measure proliferation: - Scintillation counting ([3H]-Thymidine) - Flow cytometry (CFSE) incubation_label->measure_proliferation analyze_data Analyze Data (Calculate % inhibition and IC50) measure_proliferation->analyze_data end End analyze_data->end

Caption: Workflow for T-Cell Proliferation Assay.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (Concanavalin A-induced)

Objective: To determine the dose-dependent effect of this compound on mitogen-induced T-cell proliferation.

Materials:

  • Murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Concanavalin A (ConA)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • [³H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)

  • 96-well flat-bottom culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)

Procedure:

  • Isolate splenocytes from mice or PBMCs from human blood using standard procedures (e.g., Ficoll-Paque density gradient centrifugation).

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Adjust the cell concentration to 2 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Add 50 µL of ConA solution (final concentration of 2.5 µg/mL) to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • For [³H]-Thymidine incorporation: a. Add 1 µCi of [³H]-Thymidine to each well. b. Incubate for an additional 18 hours. c. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • For CFSE staining: a. Prior to plating, label the cells with CFSE according to the manufacturer's protocol. b. After the 72-hour incubation, harvest the cells. c. Analyze the CFSE dilution by flow cytometry.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Cytokine Production (ELISA)

Objective: To quantify the effect of this compound on the production of IL-2 and IFN-γ by activated T-cells.

Materials:

  • Supernatants from the T-cell proliferation assay (from Protocol 1, collected before adding proliferation marker)

  • ELISA kits for mouse or human IL-2 and IFN-γ

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • After 48 hours of T-cell stimulation (as described in Protocol 1, steps 1-7), centrifuge the 96-well plates.

  • Carefully collect the culture supernatants from each well.

  • Perform ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions provided with the kits.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine based on the standard curve.

  • Determine the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins in the calcineurin-NFAT and MAPK pathways in T-cells. Note: This is a general protocol, and specific antibodies and conditions should be optimized for each target protein.

Materials:

  • Purified T-cells

  • RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies (for T-cell activation)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NFAT, anti-NFAT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Isolate and purify T-cells.

  • Pre-treat the T-cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

This compound demonstrates potent and selective immunosuppressive effects on T-lymphocytes, primarily by inhibiting their activation and proliferation through the disruption of the IL-2/IL-2R signaling pathway. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound in T-cell mediated disorders. Further studies are warranted to precisely determine the IC50 values of this compound on T-cell proliferation and to fully elucidate the upstream molecular targets within the intricate T-cell signaling network. This will be crucial for the continued development of this promising immunosuppressive agent.

References

Troubleshooting & Optimization

Undecylprodigiosin Fermentation Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the yield of undecylprodigiosin in fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production Inappropriate medium composition.- Carbon Source: Glucose can cause catabolite repression. Consider using alternative carbon sources like glycerol, mannitol, or starch.[1] Some studies have shown that furfural, a component of biomass hydrolysate, can act as an activator of this compound production in S. coelicolor.[2]- Nitrogen Source: Yeast extract and peptone are commonly used. Supplementation with amino acids like proline and histidine has been shown to enhance production in Serratia marcescens.[3]- Phosphate Concentration: High phosphate concentrations can inhibit production. Ensure phosphate levels are optimized.[4]
Suboptimal physicochemical parameters.- pH: The optimal pH for production is generally between 7.0 and 9.0.[5][6] Monitor and control the pH of the culture medium.- Temperature: The optimal temperature for this compound production is typically between 25°C and 30°C.[3][6][7]- Aeration and Agitation: Inadequate oxygen supply can limit production. Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen. However, some studies suggest that lower oxygen transfer rates might enhance yield by shifting metabolism from primary to secondary.[5]
Genetic or regulatory issues.- In Streptomyces coelicolor, the production of this compound is dependent on the redD and redZ regulatory genes.[4] Ensure the strain being used has a functional regulatory cascade.
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize the inoculum preparation protocol, including the age and concentration of spores or vegetative cells. An inoculum size of 3 x 10^5 spores/g of dry substrate has been used in solid-state fermentation.[7]
Inconsistent media components.Use high-quality, consistent sources for all media components. If using complex media, be aware of batch-to-batch variability.
Fluctuations in fermentation conditions.Ensure precise control and monitoring of pH, temperature, aeration, and agitation throughout the fermentation process.
Pigment Degradation Light sensitivity.This compound is sensitive to light. Protect the culture and extracted pigment from light exposure.[5]
Unstable pH.The pigment is more stable in acidic conditions (pH 4.0).[7] Consider adjusting the pH during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound yield?

A1: The primary factors influencing this compound yield include the composition of the fermentation medium (carbon and nitrogen sources), physicochemical parameters (pH, temperature, aeration), and the genetic background of the producing strain. Co-cultivation with other microorganisms, such as Bacillus subtilis or Corallococcus coralloides, has also been shown to significantly enhance production.[8][9][10]

Q2: Which microorganisms are commonly used for this compound production?

A2: The most well-studied producer of this compound is the soil bacterium Streptomyces coelicolor.[2][11][12] Other species, such as Streptomyces sp. and certain strains of Serratia marcescens, are also known to produce this pigment.[3][7]

Q3: Can this compound production be induced or enhanced?

A3: Yes. Production can be enhanced by optimizing fermentation conditions and media composition. Additionally, co-cultivation with other bacteria can induce or significantly increase this compound yield. For instance, interaction with Bacillus subtilis increased production by up to 256% in a bioreactor.[8] Similarly, co-cultivation with Corallococcus coralloides resulted in a 60-fold increase in intracellular concentration.[9] The addition of dead yeast cells has also been shown to trigger the production in some Streptomyces strains.[13][14]

Q4: What is the general workflow for a typical this compound fermentation experiment?

A4: A general workflow includes inoculum preparation, fermentation under controlled conditions, extraction of the pigment from the biomass, and subsequent purification and quantification.

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Media Media Sterilization Media->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Quantification Quantification Purification->Quantification

Caption: General experimental workflow for this compound production.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound production.

Table 1: Optimized Fermentation Parameters for this compound Production

MicroorganismFermentation TypeKey ParametersYieldReference
Recombinant Streptomyces sp. ALAA-R20Solid-State (SSF)Groundnut oil cake, 80% moisture, pH 7.0, 30°C, 7 days181.78 mg/gds[7]
Streptomyces coelicolorSubmergedMinimal medium with EFBH*, 1% glucose, 2mM furfural, 0.2% ACN, 0.3% DMSO4.2 µ g/mgdcw [2]
Serratia marcescens SS-1Submerged5 g/L yeast extract, 30°C, 200 rpm, pH 8690 mg/L[3]
Serratia marcescens SS-1SubmergedYeast extract medium + 10 g/L proline2.5 g/L[3]
Serratia marcescensSubmerged16.29 g/L sucrose, 11.76 g/L peptone, 2.64 g/L Tween 80, pH 7.2-7.41653.95 ± 32.12 mg/L[15]
Streptomyces coelicolor (co-culture with B. subtilis)Submerged (Bioreactor)2.5% (v/v) B. subtilis inoculum256% increase vs. pure culture[8]

*EFBH: Empty Fruit Bunch Hydrolysate

Experimental Protocols

1. Cultivation of Streptomyces coelicolor

  • Inoculum: Prepare a spore suspension from a mature culture grown on a suitable agar medium (e.g., SFM agar) in sterile water.

  • Medium: A minimal medium (MM) can be used, supplemented with a carbon source (e.g., 1% w/v glucose or glycerol) and a nitrogen source (e.g., 0.5% w/v peptone). For enhanced production, a complex medium like R2YE can be utilized.[7]

  • Culture Conditions: Inoculate the liquid medium with the spore suspension. Incubate at 28-30°C with shaking (200-250 rpm) for 5-7 days.[12]

2. Extraction of this compound

  • Cell Harvesting: Centrifuge the culture broth to pellet the mycelia.

  • Extraction: The pigment is intracellular. Extract the cell pellet using an organic solvent. A common method involves using acidified methanol (e.g., methanol containing 1M HCl).[16] Another method uses a mixture of methanol, toluene, and phosphate buffer (1:1:1, pH 7).[17] Ethyl acetate is also an effective solvent.[18]

  • Solvent Removal: Evaporate the organic solvent under reduced pressure to obtain the crude pigment extract.

3. Quantification of this compound

  • Spectrophotometry: Dissolve the crude extract in a known volume of acidified methanol. Measure the absorbance at approximately 535 nm.[5][16][18] The concentration can be calculated using the molar extinction coefficient.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantification and purity assessment, use reverse-phase HPLC.[18]

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is typically used.

    • Detection: Monitor the elution at 535 nm.

Signaling Pathway

Regulatory Cascade for this compound Production in Streptomyces coelicolor

The production of this compound in S. coelicolor is tightly regulated by a pathway-specific regulatory cascade. The bldA gene, which encodes a tRNA for the rare leucine codon UUA, is required for the translation of the redZ mRNA. RedZ, in turn, acts as a transcriptional activator for the redD gene. RedD is a key activator of the biosynthetic genes responsible for this compound synthesis.[4]

signaling_pathway bldA bldA (tRNA) redZ_mRNA redZ mRNA (contains UUA codon) bldA->redZ_mRNA Translates RedZ RedZ Protein (Response Regulator) redZ_mRNA->RedZ redD redD gene RedZ->redD Activates Transcription RedD RedD Protein (Activator) redD->RedD Translated to red_genes This compound Biosynthetic Genes RedD->red_genes Activates Transcription This compound This compound red_genes->this compound Synthesizes

Caption: Regulatory cascade of this compound biosynthesis in S. coelicolor.

References

Technical Support Center: Troubleshooting Low Undecylprodigiosin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of undecylprodigiosin in Streptomyces cultures.

Troubleshooting Guides

This section addresses common issues encountered during this compound production in a question-and-answer format.

My Streptomyces culture is growing well, but not producing the characteristic red pigment. What could be the issue?

Good biomass production without the corresponding red pigmentation often points to issues with the culture conditions or media composition not being optimal for secondary metabolite production. Here are several factors to investigate:

  • Suboptimal Media Components: The choice and concentration of carbon and nitrogen sources are critical. While some media support robust growth, they may repress the biosynthesis of this compound.

    • Carbon Source: Glucose, while excellent for growth, can cause catabolite repression of secondary metabolism. Consider using alternative carbon sources that have been shown to enhance this compound production.

    • Nitrogen Source: The type of nitrogen source can significantly influence pigment production.

    • Phosphate Concentration: High phosphate concentrations can inhibit the production of this compound.

  • Incorrect pH of the Medium: The optimal pH for this compound production is typically around neutral (pH 7.0). Deviations from this can negatively impact biosynthesis.[1]

  • Inappropriate Growth Phase: this compound is a secondary metabolite, and its production is typically initiated during the transition from exponential to stationary phase.[2] Harvesting too early may result in low yields.

  • Aeration and Agitation: Inadequate aeration can limit the production of this compound. The level of dissolved oxygen is a critical parameter to monitor and control.

I've observed a decrease in this compound yield after scaling up my culture from shake flasks to a bioreactor. What could be the cause?

Scaling up fermentation processes often introduces new challenges. A decrease in yield can be attributed to several factors that differ between small-scale and large-scale cultivation:

  • Oxygen Transfer Rate (OTR): Maintaining an optimal OTR is crucial. In bioreactors, parameters like agitation speed and aeration rate need to be carefully optimized to ensure sufficient dissolved oxygen for this compound biosynthesis.

  • Shear Stress: The higher agitation speeds in bioreactors can cause shear stress on the mycelia, potentially affecting their morphology and productivity.

  • Nutrient Gradients: In larger vessels, inefficient mixing can lead to nutrient gradients, where some cells do not have access to optimal nutrient concentrations.

  • Foaming: Increased agitation and aeration in bioreactors can lead to foaming, which can be detrimental to the culture. The use of antifoams should be optimized as they can sometimes affect secondary metabolite production.

My this compound production is inconsistent between batches. How can I improve reproducibility?

Inconsistent production is a common issue and can often be traced back to variations in starting materials and experimental procedures.

  • Inoculum Quality: The age and quality of the inoculum can have a significant impact on the subsequent fermentation. It is crucial to use a standardized protocol for inoculum preparation, including spore concentration and pre-culture conditions. An inoculum size of approximately 3 x 10^5 spores/g of dry substrate has been shown to be effective in solid-state fermentation.[1]

  • Media Preparation: Ensure that all media components are accurately weighed and dissolved completely. The final pH of the medium should be checked and adjusted before sterilization.

  • Sterilization: Over-sterilization of media can lead to the degradation of essential components or the formation of inhibitory compounds. Use a validated sterilization cycle for your media.

  • Genetic Stability of the Strain: Repeated subculturing can sometimes lead to genetic instability and a decrease in secondary metabolite production. It is advisable to work from a frozen stock culture and limit the number of subcultures.

Frequently Asked Questions (FAQs)

What is the optimal temperature for this compound production?

The optimal temperature for this compound production in Streptomyces is generally around 30°C.[1]

How does pH affect the stability of extracted this compound?

This compound is most stable at an acidic pH. For storage, acidified methanol at pH 4.0 has been shown to maintain the stability of the pigment.[1]

Can co-culturing with other microorganisms enhance this compound production?

Yes, co-culturing Streptomyces with other bacteria, such as Bacillus subtilis, has been reported to significantly increase the production of this compound. This is thought to be a response to microbial competition.

What is the typical yield of this compound I can expect?

Yields can vary significantly depending on the Streptomyces strain and the culture conditions. Under optimized conditions in submerged fermentation, yields have been reported to reach up to 138 mg/L.[3] In solid-state fermentation, even higher yields of up to 181.78 mg/g of dry substrate have been achieved.[1]

Data Presentation

Table 1: Effect of Carbon Source on this compound Production
Carbon SourceConcentrationStreptomyces StrainYieldReference
Glucose1%S. coelicolor4.2 µ g/mgdcw [4]
FructoseNot SpecifiedStreptomyces spp.Stimulatory[5]
SucroseNot SpecifiedStreptomyces spp.Stimulatory[5]
Oil Palm Biomass HydrolysateNot SpecifiedS. coelicolor3.2-fold increase[4]
Table 2: Effect of Nitrogen Source on this compound Production
Nitrogen SourceConcentrationStreptomyces StrainYieldReference
Yeast ExtractNot SpecifiedS. coelicolorSupports Production[5]
PeptoneNot SpecifiedS. coelicolorSupports Production
Casamino AcidsNot SpecifiedS. coelicolorSupports Production
Table 3: Optimized Culture Parameters for this compound Production
ParameterOptimal ValueStreptomyces StrainReference
Temperature30°CRecombinant Streptomyces sp. ALAA-R20[1]
pH7.0Recombinant Streptomyces sp. ALAA-R20[1]
Incubation Period7 daysRecombinant Streptomyces sp. ALAA-R20[1]
Inoculum Size3 x 10^5 spores/gdsRecombinant Streptomyces sp. ALAA-R20[1]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound

This protocol describes the extraction of this compound from Streptomyces mycelium and its quantification using a spectrophotometer.

Materials:

  • Streptomyces culture broth

  • Methanol

  • Acidified Methanol (pH 4.0, adjusted with HCl)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • 0.45 µm syringe filters

Procedure:

  • Harvest the Streptomyces mycelium from the culture broth by centrifugation at 10,000 x g for 15 minutes.

  • Discard the supernatant.

  • To the mycelial pellet, add methanol in a 1:10 ratio (e.g., 1 g of wet mycelium to 10 mL of methanol).

  • Vortex vigorously for 5 minutes to ensure complete extraction of the red pigment.

  • Centrifuge at 10,000 x g for 15 minutes to pellet the cell debris.

  • Carefully transfer the supernatant containing the this compound to a new tube.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

  • Measure the absorbance of the extract at 539 nm using a spectrophotometer.[1] Use acidified methanol as a blank.

  • The concentration of this compound can be calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) of 100,500 M⁻¹ cm⁻¹ in methanol.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a method for the separation and quantification of this compound using HPLC.

Materials:

  • This compound extract (from Protocol 1)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade Water with 0.1% Formic Acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV-Vis detector

Procedure:

  • Prepare the mobile phase: A common mobile phase for this compound analysis is a gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient could be:

    • 0-5 min: 70% Acetonitrile

    • 5-20 min: Gradient from 70% to 100% Acetonitrile

    • 20-25 min: 100% Acetonitrile

    • 25-30 min: Gradient back to 70% Acetonitrile

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 25°C.

  • Set the UV-Vis detector to monitor at 539 nm.

  • Inject 20 µL of the filtered this compound extract onto the column.

  • Identify the this compound peak based on its retention time, which should be compared to a pure standard if available.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve prepared with known concentrations of purified this compound.

Mandatory Visualization

Signaling Pathway for this compound Biosynthesis

undecylprodigiosin_pathway cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis bldA bldA (tRNA for UUA) redZ redZ (Response Regulator-like) bldA->redZ Translational Control (UUA codon in redZ mRNA) redD redD (Transcriptional Activator) redZ->redD Transcriptional Activation red_genes red Biosynthetic Genes (redX, redP, etc.) redD->red_genes Transcriptional Activation This compound This compound red_genes->this compound Enzymatic Synthesis precursors Primary Metabolites (Proline, Malonyl-CoA, etc.) precursors->red_genes Substrates

Caption: Regulatory cascade controlling this compound biosynthesis in Streptomyces.

Experimental Workflow for Troubleshooting Low Production

troubleshooting_workflow start Low this compound Production check_growth Is Biomass Production Normal? start->check_growth optimize_media Optimize Media Composition (Carbon, Nitrogen, Phosphate) check_growth->optimize_media Yes check_inoculum Standardize Inoculum Preparation check_growth->check_inoculum No optimize_conditions Optimize Culture Conditions (pH, Temperature, Aeration) optimize_media->optimize_conditions scale_up_issues Address Scale-Up Parameters (OTR, Shear Stress) optimize_conditions->scale_up_issues check_strain Verify Strain Integrity (From frozen stock) check_inoculum->check_strain end Improved Production check_strain->end scale_up_issues->end

Caption: Logical workflow for troubleshooting low this compound production.

References

Technical Support Center: Optimizing Undecylprodigiosin Extraction from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for undecylprodigiosin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of this compound extraction from microbial biomass.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

This compound is a red pigment and a member of the prodiginine family of natural products, known for its potential therapeutic properties, including anticancer, antimalarial, and immunosuppressant activities.[1][2] It is a secondary metabolite primarily produced by certain species of Gram-positive bacteria, particularly from the genus Streptomyces. Common producing strains include Streptomyces coelicolor, Streptomyces longisporus, and various marine-derived Streptomyces species.[3][4]

Q2: What are the key stages in extracting this compound from biomass?

The extraction process generally involves the following key stages:

  • Biomass Cultivation and Harvest : Growing the producing microorganism (e.g., Streptomyces sp.) under optimal conditions to maximize this compound production. The biomass is then harvested from the culture medium, typically by centrifugation.

  • Cell Disruption (Lysis) : Breaking open the microbial cells to release the intracellular this compound. This is a critical step as the pigment is located within the cells.

  • Solvent Extraction : Using an appropriate organic solvent to dissolve and separate the this compound from the rest of the cellular components.

  • Purification : Removing impurities from the crude extract to obtain pure this compound, often through techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).[1]

  • Quantification and Characterization : Measuring the amount of extracted this compound and confirming its identity using methods like UV-Vis spectrophotometry, LC-MS, and NMR.[1][5][6]

Q3: Is this compound an intracellular or extracellular metabolite?

This compound is primarily an intracellular pigment. Therefore, efficient cell disruption is a crucial step for its successful extraction from the biomass.[7] The pigment is closely associated with the cell membrane.

Q4: What are the stability characteristics of this compound?

This compound is sensitive to certain conditions. Its stability is influenced by pH and temperature. Maximum stability is often observed at acidic pH values (around 4.0).[8] It can be stable over a wide temperature range, from -20 to 35°C, for extended periods when stored correctly.[8] However, like many prodigiosins, it can be susceptible to degradation under harsh chemical conditions or prolonged exposure to light and high temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low Pigment Yield in Crude Extract

Q: My crude extract has a very faint red color, indicating a low yield of this compound. What could be the cause?

A: Low pigment yield can stem from several factors, from initial cultivation to the extraction process itself. Here are the primary areas to troubleshoot:

  • Inefficient Cell Disruption: The most common issue is the failure to effectively break open the Streptomyces cell walls, which are tough. If the cells are not adequately lysed, the pigment will remain trapped inside.

    • Recommendation: Ensure your chosen cell disruption method is effective. For Streptomyces, mechanical methods like ultrasonication or bead milling are generally more effective than gentler methods like freeze-thawing.[9][10] Refer to the protocols below for optimized parameters.

  • Incorrect Solvent Choice: The polarity and properties of the extraction solvent are critical. While this compound is hydrophobic, some solvents are more effective than others.

    • Recommendation: Acidified methanol or ethanol are often reported as highly effective solvents.[8][10][11] Acetone is also a good option with a faster drying time.[5] Using non-polar solvents like chloroform alone may result in poor extraction.[5]

  • Suboptimal Extraction Conditions: Factors such as temperature, time, and the ratio of solvent to biomass can significantly impact efficiency.

    • Recommendation: Optimize these parameters. For instance, ultrasound-assisted extraction can be optimized for time, temperature, and solvent-to-solute ratio to maximize yield.[12][13][14]

  • Pigment Degradation: this compound can degrade if exposed to high pH or high temperatures during extraction.

    • Recommendation: Perform extractions at room temperature or below, and use acidified solvents (e.g., acidified methanol at pH 4.0) to improve stability and extraction efficiency.[8][10]

Issue 2: Inconsistent Extraction Results Between Batches

Q: I am getting variable yields of this compound across different experimental batches, even when using the same protocol. Why is this happening?

A: Inconsistency often points to subtle variations in experimental conditions.

  • Biomass Variability: The physiological state of the microbial culture can greatly affect pigment production. Small changes in culture media, incubation time, or aeration can lead to different yields.[15]

    • Recommendation: Standardize your fermentation protocol meticulously. Ensure consistent media composition, inoculum size, pH, temperature, and harvest time.

  • Incomplete Solvent Evaporation: If quantifying by dry weight, residual solvent can lead to inaccurate measurements.

    • Recommendation: Ensure complete removal of the solvent using a rotary evaporator or by drying under a stream of nitrogen gas.

  • Moisture Content in Biomass: If starting with wet cell pellets, variations in residual moisture will alter the effective solvent-to-biomass ratio.

    • Recommendation: Use lyophilized (freeze-dried) biomass for greater consistency, or ensure the cell pellet is as dry as possible before adding the solvent.

Issue 3: Difficulty in Purifying the Pigment

Q: My crude extract is red, but I am losing a significant amount of pigment during column chromatography/HPLC purification. What can I do?

A: Pigment loss during purification is a common challenge.

  • Irreversible Adsorption to Stationary Phase: this compound can sometimes bind irreversibly to the silica gel in normal-phase chromatography.

    • Recommendation: Consider using a different stationary phase, such as C18 for reversed-phase chromatography.[1] A mobile phase consisting of methanol or acetonitrile with a small amount of acid (e.g., 0.1% acetic acid or TFA) is often effective.[1][16]

  • Pigment Degradation on the Column: The pigment may be degrading due to the solvent system or interaction with the stationary phase.

    • Recommendation: Work quickly and protect the fractions from light. Ensure the solvents used are of high purity and are degassed. Using an acidified mobile phase can help maintain pigment stability.

Quantitative Data Summary

The tables below summarize quantitative data on the effectiveness of different extraction methods and solvents.

Table 1: Comparison of Cell Disruption Methods for Pigment Extraction

Disruption MethodOrganismRelative Pigment Yield (%)Reference
Ultrasonication Serratia marcescens100 (highest yield)[10]
Homogenization Serratia marcescens19.3[10]
Freeze-Thaw Serratia marcescens2.4[10]
Bead Milling Coelastrella sp. (microalgae)High (second to sonication)[9]

Note: Data from different studies may not be directly comparable due to variations in organisms and experimental conditions, but it provides a general trend of effectiveness.

Table 2: Efficacy of Different Solvents for Prodigiosin Extraction

SolventOrganismRelative Extraction Efficiency (%)Reference
Methanol (Acidified) Serratia marcescens~100 (reported as best)[11]
Ethanol (Acidified) Vibrio gazogenesHigh[5]
Acetone Vibrio gazogenes100 (used as baseline)[5]
Ethanol Vibrio gazogenes~95[5]
Methanol Vibrio gazogenes~90[5]
Chloroform Vibrio gazogenes~20[5]
Dichloromethane Vibrio gazogenes~15[5]

Detailed Experimental Protocols

Protocol 1: Cell Disruption by Ultrasonication

This protocol is effective for releasing intracellular this compound from Streptomyces biomass.

  • Harvest Biomass : Centrifuge the microbial culture (e.g., 5,000 x g for 15 minutes) to pellet the cells. Discard the supernatant.

  • Wash Cells : Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) or distilled water to remove residual media components. Centrifuge again and discard the supernatant.

  • Prepare Slurry : Resuspend the washed cell pellet in the chosen extraction solvent (e.g., acidified methanol, pH 4.0) to create a thick slurry. A recommended starting ratio is 1 gram of wet biomass to 10 mL of solvent.

  • Ultrasonication : Place the vessel containing the cell slurry in an ice bath to prevent overheating, which could degrade the pigment.

  • Apply Sonication : Immerse the probe of a high-intensity ultrasonicator into the slurry. Apply ultrasonic pulses.

    • Typical Parameters : 20 kHz frequency, 40-60% amplitude.

    • Cycle : 30 seconds of sonication followed by 30 seconds of rest to allow for cooling.

    • Total Time : Repeat the cycle for a total sonication time of 10-20 minutes.[12] The slurry should change to a deep red color as the pigment is released.

  • Clarify Extract : After sonication, centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cell debris.

  • Collect Supernatant : Carefully collect the supernatant, which is the crude this compound extract.

Protocol 2: Solvent Extraction and Quantification

This protocol describes the extraction from lysed cells and subsequent quantification.

  • Combine Lysate : If using a separate lysis step, combine the cell lysate with the extraction solvent. If using a method like sonication, this step is integrated.

  • Solvent Selection : Acidified methanol (e.g., methanol with 4% 1M HCl) is highly effective.[11] A solvent-to-fermentation liquid ratio of 9:1 has been shown to be optimal in some studies.[14]

  • Agitation : Vigorously mix the biomass-solvent mixture for an optimized duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[14] This ensures maximum contact between the solvent and the pigment.

  • Separation : Centrifuge the mixture to separate the solid debris from the pigment-containing solvent.

  • Crude Extract Collection : Collect the red-colored supernatant.

  • Quantification :

    • Measure the absorbance of the crude extract using a UV-Vis spectrophotometer.

    • The maximum absorption wavelength (λmax) for this compound is typically around 530-539 nm in methanol.[8][16]

    • The concentration can be estimated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity coefficient, b is the path length, and c is the concentration.

Visual Guides (Graphviz Diagrams)

Below are diagrams visualizing key workflows and logical relationships in the this compound extraction process.

ExtractionWorkflow cluster_0 Biomass Production cluster_1 Cell Disruption cluster_2 Extraction & Separation cluster_3 Purification & Analysis Fermentation 1. Fermentation of Streptomyces sp. Harvest 2. Biomass Harvest (Centrifugation) Fermentation->Harvest Disruption 3. Cell Lysis (e.g., Ultrasonication) Harvest->Disruption Solvent 4. Add Acidified Solvent (Methanol) Disruption->Solvent Agitate 5. Agitation Solvent->Agitate Centrifuge2 6. Centrifugation Agitate->Centrifuge2 CrudeExtract 7. Collect Crude Extract (Supernatant) Centrifuge2->CrudeExtract Purification 8. Purification (e.g., HPLC) CrudeExtract->Purification Analysis 9. Analysis (UV-Vis, LC-MS) Purification->Analysis

Caption: General workflow for this compound extraction.

TroubleshootingTree Start Low Pigment Yield Q1 Is cell disruption efficient? Start->Q1 Sol1 Improve Lysis: - Use Ultrasonication/Bead Mill - Optimize Sonication Time/Power Q1->Sol1 No Q2 Is the extraction solvent optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Change Solvent: - Use Acidified Methanol/Ethanol - Avoid non-polar solvents alone Q2->Sol2 No Q3 Are extraction conditions optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Optimize Parameters: - Adjust Solvent:Biomass Ratio - Control Temperature (25°C) - Optimize Agitation Time Q3->Sol3 No End Check for Pigment Degradation (pH, Temp, Light) Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting guide for low extraction yield.

References

Degradation of Undecylprodigiosin under light exposure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for undecylprodigiosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and experimental use of this compound, with a specific focus on its degradation under light exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a red-pigmented secondary metabolite belonging to the prodiginine family of alkaloids, produced by bacteria such as Streptomyces.[1][2][3] It is known for a wide range of biological activities, including immunosuppressive, anticancer, and antimicrobial properties.[1][2] Its stability is a critical concern because the molecule's conjugated tripyrrole ring system, responsible for its color and bioactivity, is susceptible to degradation from environmental factors, particularly light.[4] Degradation can lead to a loss of color and, more importantly, a reduction or complete loss of its therapeutic efficacy.

Q2: My red this compound solution is fading or changing color. What is happening?

A2: A loss of the characteristic red color is a primary indicator of this compound degradation. This process is known as photodegradation, where light energy, particularly from the blue and white portions of the spectrum, excites the molecule and leads to chemical breakdown.[4] The fading is a direct result of the destruction of the chromophore within the tripyrrole structure. It has been noted that the toxicity and biological activity of prodigiosins decline significantly after exposure to sunlight for several hours.[5]

Q3: Under which specific conditions is this compound most unstable?

A3: this compound is most unstable under direct exposure to high-energy light. Studies on the closely related pigment prodigiosin have shown that white and blue light (<100 µmol m⁻²s⁻¹) cause significant degradation.[4] In contrast, red and far-red light have minimal effect on its stability.[4] Therefore, standard laboratory overhead lighting or exposure to sunlight will accelerate its degradation. While the molecule is stable over a broad temperature range (-20 to 35 °C) and shows maximum stability at an acidic pH (e.g., pH 4.0 in methanol), these factors can be synergistic with light in affecting overall stability.[6]

Q4: How can I prevent or minimize the degradation of my this compound samples?

A4: To maintain the integrity of your this compound samples, follow these handling and storage recommendations:

  • Protection from Light: Always store this compound, whether in solid form or in solution, in amber glass vials or containers wrapped completely in aluminum foil to block light.

  • Lighting Conditions: When working with the compound, avoid direct overhead white light. If possible, perform manipulations in a darkened room or under red light conditions, which have been shown to be less damaging.[4]

  • Temperature: Store stock solutions and solid compounds at -20°C for long-term stability.[6]

  • pH: If dissolving in a solvent like methanol, acidifying the solvent can improve stability. A pH of 4.0 has been noted to provide maximum stability.[6]

  • Solvent Choice: Use high-purity solvents and consider degassing them to remove dissolved oxygen, as photo-oxidation can be a degradation pathway.

Q5: What are the known degradation products of this compound after light exposure?

A5: The exact chemical structures of this compound's photodegradation products are not extensively detailed in publicly available literature, indicating an area for further research. The degradation process involves the breakdown of the tripyrrole core, which leads to smaller, colorless fragments and a loss of biological activity.[4][5] In some related contexts, an "oxidatively cyclized derivative" has been identified alongside this compound, but it is not confirmed as a direct result of photodegradation.[7] Researchers investigating degradation should consider using techniques like LC-MS to identify and characterize the resulting products in their specific experimental conditions.

Troubleshooting Guide

Problem: Rapid loss of red color and inconsistent experimental results.

This troubleshooting workflow can help identify the cause of this compound degradation in your experiments.

G start Start: Sample Degradation Observed (Loss of Red Color) q_light Was the sample exposed to white or blue light? start->q_light sol_light_yes Action: Work under red light or in the dark. Use amber vials or foil. q_light->sol_light_yes Yes q_storage How was the sample stored? q_light->q_storage No sol_light_yes->q_storage sol_storage_temp Action: Store at -20°C. Avoid repeated freeze-thaw cycles. q_storage->sol_storage_temp Room Temp or 4°C sol_storage_container Action: Use amber glass vials for all solutions. q_storage->sol_storage_container Clear Vials q_solvent What solvent and pH were used? q_storage->q_solvent -20°C in Amber Vials sol_storage_temp->q_solvent sol_storage_container->q_solvent sol_solvent Action: Use acidic conditions (e.g., pH 4.0) if compatible with the experiment. Use high-purity solvents. q_solvent->sol_solvent Neutral/Basic pH or old solvent end_node Implement changes and monitor sample stability. q_solvent->end_node Acidic pH, Fresh Solvent sol_solvent->end_node

Troubleshooting workflow for this compound degradation.

Data & Experimental Protocols

Data Summary

The stability of this compound is influenced by several key physicochemical factors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₃₅N₃O[8]
Molar Mass393.57 g/mol [8]
AppearanceDeep red / magenta solid[5]
Max. Absorbance (λmax)530 - 539 nm (in Methanol)[5][6]

Table 2: Summary of Factors Affecting this compound Stability

FactorConditionEffect on StabilityRecommendationReference
Light White / Blue LightHigh DegradationAvoid exposure; use red light or darkness for handling.[4]
Red / Far-Red LightMinimal DegradationPreferred lighting condition for experimental work.[4]
UV Light (254 nm)High DegradationAvoid all UV sources.[7]
DarknessStableStore samples protected from all light.[4][9]
Temperature -20°C to 35°CStableStore at -20°C for long-term preservation.[6]
pH Acidic (e.g., pH 4.0)High StabilityUse acidified solvents where experimentally permissible.[6]
Neutral / AlkalineReduced StabilityBuffer to acidic pH if possible.[4]
Experimental Protocol: Photostability Assessment of this compound

This protocol outlines a method to quantify the degradation of this compound under various light conditions, based on ICH Q1B guidelines.[9][10][11][12][13]

Objective: To determine the degradation rate of this compound when exposed to different light sources.

Materials:

  • Purified this compound

  • Spectrophotometry-grade methanol (or another appropriate solvent)

  • Amber and clear glass vials

  • Aluminum foil

  • Calibrated light chamber/source (e.g., full-spectrum white light, blue LED, red LED)

  • UV-Vis Spectrophotometer

  • Pipettes and other standard lab equipment

Workflow Diagram:

G prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in acidic MeOH) in an amber vial. aliquot 2. Aliquot & Dilute (e.g., to Abs ≈ 1.0) into experimental vials. prep_stock->aliquot setup_conditions 3. Set Up Exposure Conditions aliquot->setup_conditions cond_dark Dark Control (Clear vial wrapped in foil) setup_conditions->cond_dark cond_white White Light (Clear vial) setup_conditions->cond_white cond_blue Blue Light (Clear vial) setup_conditions->cond_blue cond_red Red Light (Clear vial) setup_conditions->cond_red measure_t0 4. Measure Initial Absorbance (T=0) at λmax (e.g., 535 nm) for all samples. expose 5. Expose Samples in a controlled environment (e.g., 25°C). measure_t0->expose measure_tx 6. Measure Absorbance (T=x) at set time points (e.g., 1, 2, 4, 8, 24 hours). expose->measure_tx calculate 7. Calculate % Degradation [(Abs₀ - Absₓ) / Abs₀] * 100 measure_tx->calculate analyze 8. Analyze Data Plot % Degradation vs. Time for each condition. calculate->analyze

Experimental workflow for a photostability assay.

Procedure:

  • Stock Solution Preparation: Under minimal light or red light, prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol acidified to pH 4.0) in an amber vial.

  • Sample Preparation: Dilute the stock solution to a working concentration that gives an initial absorbance reading (at its λmax, ~535 nm) of approximately 1.0. Aliquot this working solution into several clear glass vials.

  • Control Setup: For the dark control, wrap one vial completely in aluminum foil. This sample will account for any degradation due to factors other than light (e.g., thermal degradation).[9]

  • Initial Measurement (T=0): Immediately measure the absorbance of the solution from one of the prepared vials at the predetermined λmax. This is your initial (T=0) reading.

  • Light Exposure: Place the dark control and the unwrapped sample vials under the different light sources to be tested (e.g., white, blue, red). Ensure the distance from the light source and temperature are consistent for all samples.

  • Time-Point Measurements: At designated time intervals (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot or a dedicated vial from each condition and measure its absorbance at λmax.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Absorbance_t / Absorbance_0) * 100. The percent degradation is 100 - % Remaining. Plot the degradation over time for each light condition to compare their effects.

Conceptual Model of Photodegradation

The degradation of this compound is initiated when the molecule absorbs light energy, leading to an unstable excited state that triggers irreversible chemical reactions.

UP This compound (Stable Ground State) - Red Color - Bioactive Light Light Energy (Photon Absorption) Especially Blue/White Light UP->Light UP_Excited Excited State (Unstable) Light->UP_Excited Energy Input Reaction Chemical Reaction (e.g., Photo-oxidation, Ring Cleavage) UP_Excited->Reaction Leads to Products Degradation Products - Colorless Fragments - Non-Bioactive Reaction->Products Results in

Conceptual pathway of this compound photodegradation.

References

Technical Support Center: Overcoming Undecylprodigiosin Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of undecylprodigiosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a red pigment and a member of the prodiginine family of alkaloids, produced by certain bacteria like Streptomyces coelicolor. It exhibits a range of biological activities, including antibacterial, immunosuppressive, and anticancer properties, making it a compound of interest for therapeutic development. However, its hydrophobic nature leads to poor solubility in aqueous solutions, which is a significant hurdle for its use in biological assays and as a potential therapeutic agent. This insolubility can lead to precipitation in aqueous buffers, reducing its effective concentration and bioavailability.

Q2: In which solvents is this compound soluble?

This compound is readily soluble in several organic solvents. While precise quantitative solubility data can vary based on experimental conditions, it is generally considered soluble in:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Chloroform

  • Acetone

  • Ethyl acetate

It is poorly soluble in water.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

One of the most common issues encountered during experiments with this compound is its precipitation when introduced into aqueous buffers or cell culture media. This guide provides step-by-step solutions to prevent and troubleshoot this problem.

Problem: Precipitation upon dilution of a DMSO stock solution into aqueous buffer or media.

Cause: The addition of a concentrated DMSO stock of the hydrophobic this compound to an aqueous environment causes it to rapidly come out of solution.

Solutions:

  • Optimize the Final DMSO Concentration:

    • Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[1][2]

    • Prepare a more concentrated stock solution in 100% DMSO so that a smaller volume is needed for dilution, keeping the final DMSO concentration low.[2] For example, to achieve a final concentration of 0.5% DMSO, you can prepare a 200x stock solution in 100% DMSO.[2]

    • Protocol:

      • Dissolve this compound in 100% sterile DMSO to make a high-concentration stock (e.g., 10 mM).

      • For cell culture experiments, add the stock solution dropwise to the culture medium while gently swirling to ensure rapid mixing and dispersion.[3]

      • The final concentration of DMSO in the culture medium should ideally not exceed 0.5%.[1][2]

  • Use a Co-solvent System:

    • A mixture of solvents can sometimes maintain solubility better than a single solvent upon dilution.

    • Experimental Approach: Prepare a stock solution in a mixture of DMSO and ethanol. The optimal ratio may need to be determined empirically.

  • Pre-warm the Aqueous Solution:

    • Gently warming the aqueous buffer or cell culture medium (e.g., to 37°C) before adding the this compound stock can sometimes help maintain solubility, especially for supersaturated solutions. However, be cautious about the temperature stability of this compound and other components in your system.

Problem: this compound precipitates over time during incubation.

Cause: Even if initially dissolved, changes in temperature, pH, or interactions with other components in the medium can lead to delayed precipitation.

Solutions:

  • Incorporate Solubilizing Agents:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate hydrophobic compounds. The concentration of the surfactant should be kept below its critical micelle concentration (CMC) to avoid cytotoxicity.

Experimental Protocols

Protocol 1: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of an this compound-HP-β-CD inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Lyophilizer (optional)

Procedure:

  • Prepare an HP-β-CD Solution: Dissolve a molar excess of HP-β-CD (e.g., 10:1 molar ratio of HP-β-CD to this compound) in deionized water with stirring.

  • Prepare an this compound Solution: Dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir at room temperature, protected from light, for 24-48 hours to ensure the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any non-complexed this compound precipitate.

  • Lyophilization (Optional): For a stable powder form, the solution can be freeze-dried. The resulting powder can be reconstituted in an aqueous buffer as needed.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy. The increase in solubility can be quantified by measuring the concentration of this compound in the filtered aqueous solution.

Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol outlines the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer and stir bar

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in the organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA in deionized water).

  • Emulsification: Add the organic phase to the aqueous phase while stirring. Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours (or overnight) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in an appropriate aqueous buffer for immediate use or lyophilize for long-term storage.

  • Characterization: Analyze the nanoparticles for size and morphology (e.g., using Dynamic Light Scattering and Transmission Electron Microscopy), and determine the encapsulation efficiency and drug loading.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility
WaterPoor
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
ChloroformSoluble
AcetoneSoluble
Ethyl AcetateSoluble

Visualizations

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key signaling events initiated by this compound that lead to apoptosis in cancer cells. This pathway involves the activation of stress-activated protein kinases (JNK and p38), leading to the activation of the intrinsic mitochondrial pathway of apoptosis.

Undecylprodigiosin_Apoptosis_Pathway cluster_mito Mitochondrial Events UP This compound JNK_p38 JNK / p38 Activation UP->JNK_p38 induces p53 p53-independent mechanism UP->p53 Bcl2_family Modulation of Bcl-2 family proteins JNK_p38->Bcl2_family influences Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bcl2_family->Mitochondrion acts on Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes Cleaved_PARP Cleaved PARP

Caption: this compound-induced apoptosis pathway.

Experimental Workflow: Nanoparticle Encapsulation

This diagram outlines the general workflow for encapsulating a hydrophobic drug like this compound into polymeric nanoparticles.

Nanoparticle_Encapsulation_Workflow start Start organic_phase Prepare Organic Phase: This compound + Polymer in Organic Solvent start->organic_phase aqueous_phase Prepare Aqueous Phase: Surfactant in Water start->aqueous_phase emulsification Emulsification (Sonication/Homogenization) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap collection Nanoparticle Collection (Centrifugation) solvent_evap->collection washing Washing collection->washing final_product Final Product: Resuspended or Lyophilized Nanoparticles washing->final_product end End final_product->end

Caption: Nanoparticle encapsulation workflow.

References

Technical Support Center: Undecylprodigiosin Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference caused by the pigmented bacterial metabolite, undecylprodigiosin, in high-throughput screening (HTS) assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in HTS assays?

A1: this compound is a natural red pigment belonging to the prodiginine family of alkaloids, produced by bacteria such as Streptomyces and Actinomadura.[1] It is investigated for various therapeutic properties, including anticancer, immunosuppressant, and antimalarial activities.[1][2] Its intense red color and bioactive nature are the primary reasons for concern in HTS. Pigmented compounds can interfere with light-based assay readouts (absorbance, fluorescence, and luminescence), and its inherent biological activities can lead to misleading results that are not related to the specific target of the screen, causing false positives or negatives.

Q2: What are the primary mechanisms by which this compound can interfere with HTS assays?

A2: this compound can interfere with HTS assays through several mechanisms:

  • Optical Interference: As a colored compound, it can absorb light at wavelengths used for absorbance, fluorescence, and luminescence measurements, leading to inaccurate readings.[3][4]

  • Fluorescence Quenching: It may quench the fluorescent signal of reporters or assay reagents, reducing the detected signal and potentially masking true positive hits.

  • Redox Activity: this compound has demonstrated antioxidative properties.[5] This redox potential can interfere with assays that rely on cellular metabolic activity and redox reactions, such as MTT and resazurin-based viability assays.

  • Direct Enzyme Inhibition/Activation: The compound could directly interact with reporter enzymes like luciferase, inhibiting or activating them independently of the intended biological target.

Q3: Which HTS assays are most susceptible to interference by this compound?

A3: Assays that are highly susceptible to interference include:

  • Absorbance-based assays: Particularly those measuring colorimetric changes at wavelengths that overlap with this compound's absorbance spectrum.

  • Fluorescence-based assays: These are prone to interference from colored compounds that can absorb the excitation or emission light, or directly quench the fluorescence of the reporter molecule.

  • Luminescence-based assays (e.g., Luciferase reporter assays): The signal can be diminished by colored compounds that absorb the emitted light. Additionally, the compound may directly inhibit the luciferase enzyme.[6][7][8]

  • Cell viability and cytotoxicity assays (e.g., MTT, XTT, Resazurin): These assays are often dependent on cellular redox events, which can be affected by the antioxidant properties of this compound.

Troubleshooting Guides

Issue 1: Unexpected Results in Absorbance-Based Assays (e.g., MTT, Crystal Violet)

Question: My absorbance-based cell viability assay (e.g., MTT) shows unexpected results (e.g., increased viability in the presence of a cytotoxic compound) when screening this compound. How can I troubleshoot this?

Answer: This is a common issue with pigmented compounds. This compound's red color can interfere with the colorimetric readout of many assays.

Troubleshooting Steps:

  • Determine the Absorbance Spectrum of this compound: First, measure the absorbance spectrum of this compound in your assay medium to identify its peak absorbance wavelengths.[3][9] This will help you understand the potential for spectral overlap with your assay's readout.

  • Run a Cell-Free Control: Prepare wells with this compound at the screening concentration in the assay medium but without cells. Add the assay reagents (e.g., MTT, solubilizing agent) and measure the absorbance. A significant absorbance reading in the absence of cells indicates direct interference from the compound.

  • Wavelength Selection: If your plate reader allows, select a measurement wavelength for your assay that is outside the main absorbance peak of this compound.

  • Switch to a Non-Absorbance-Based Assay: If interference is confirmed and cannot be mitigated, consider using an orthogonal assay with a different detection method, such as a luminescence-based viability assay (e.g., CellTiter-Glo®) or a fluorescence-based assay with spectrally distinct dyes.

Issue 2: Signal Quenching or False Negatives in Fluorescence-Based Assays

Question: I am observing a decrease in fluorescence signal in my assay when this compound is present, even for my positive controls. What could be the cause?

Answer: The observed signal reduction is likely due to fluorescence quenching by the red-colored this compound. The compound can absorb the excitation light intended for the fluorophore or the emitted fluorescence, leading to a lower detected signal.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Measure the fluorescence of this compound alone in the assay buffer at the screening concentration to check for intrinsic fluorescence (autofluorescence).

  • Perform a Quenching Test: In a cell-free setup, mix your fluorescent reporter/reagent with this compound at various concentrations and measure the fluorescence. A concentration-dependent decrease in fluorescence intensity indicates quenching.

  • Use Red-Shifted Dyes: If possible, switch to fluorophores that excite and emit at longer wavelengths (red-shifted), as interference from colored compounds is often less pronounced in the red part of the spectrum.[10]

  • Consider Time-Resolved Fluorescence (TRF): TRF assays can help reduce interference from short-lived background fluorescence and quenching.

Issue 3: Inconsistent Results in Luminescence-Based Reporter Assays (e.g., Luciferase)

Question: My luciferase reporter assay is giving variable and lower-than-expected luminescence readings with this compound treatment. How can I determine if this is a real biological effect or an artifact?

Answer: This could be due to light absorption by the red pigment or direct inhibition of the luciferase enzyme.

Troubleshooting Steps:

  • Cell-Free Luciferase Inhibition Assay: Perform a biochemical assay with purified luciferase enzyme, its substrate (luciferin), and this compound. A decrease in luminescence in this cell-free system confirms direct inhibition of the enzyme.[6][7]

  • Promoterless Reporter Control: Use a control plasmid that expresses luciferase under a constitutive promoter that is not expected to be affected by your treatment. If this compound still causes a signal decrease with this control, the effect is likely an artifact.

  • Orthogonal Reporter System: If direct inhibition is suspected, consider switching to a different reporter system, such as a fluorescent protein (e.g., GFP, RFP) or a different luciferase (e.g., Renilla luciferase, which may have different inhibitor sensitivities).[7]

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential HTS Interference

PropertyValue/DescriptionPotential HTS InterferenceMitigation Strategy
Appearance Red PigmentHigh potential for interference in all light-based assays (absorbance, fluorescence, luminescence).Run cell-free controls; use spectrally distinct dyes or orthogonal assays.
Max Absorbance (λmax) ~528-539 nmOverlap with absorbance readouts of assays like MTT (formazan product ~570 nm).[3][9]Wavelength selection; background subtraction from cell-free controls.
Fluorescence Generally non-fluorescent, but can quench other fluorophores.Can lead to false negatives in fluorescence-based assays.Perform quenching controls; use time-resolved fluorescence.
Redox Potential Antioxidant properties have been reported.[5]Can interfere with redox-based viability assays (e.g., MTT, resazurin) by chemically reducing the reporter dyes.Use viability assays not based on redox chemistry (e.g., ATP measurement).

Experimental Protocols

Protocol 1: Cell-Free Assay for Detecting Direct Interference with MTT Reduction

  • Prepare Solutions:

    • This compound stock solution in a suitable solvent (e.g., DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Assay medium (the same used in your cellular experiments).

    • Solubilization buffer (e.g., SDS in HCl or DMSO).

  • Plate Setup (96-well plate):

    • Test Wells: Assay medium + this compound at various concentrations.

    • Control Wells: Assay medium + solvent control (e.g., DMSO).

    • Blank Wells: Assay medium only.

  • Procedure:

    • Add 100 µL of the appropriate solutions to the wells.

    • Add 10 µL of MTT solution to all wells.

    • Incubate for 1-4 hours at 37°C in the dark.

    • Add 100 µL of solubilization buffer to all wells and mix thoroughly to dissolve any formazan crystals.

    • Read the absorbance at 570 nm.

  • Interpretation: A significant increase in absorbance in the "Test Wells" compared to the "Control Wells" indicates that this compound directly reduces MTT, leading to false-positive viability signals.

Protocol 2: Cell-Free Luciferase Inhibition Assay

  • Prepare Reagents:

    • Purified firefly luciferase enzyme.

    • Luciferase assay buffer.

    • Luciferin substrate solution.

    • This compound stock solution.

  • Plate Setup (white, opaque 96-well plate):

    • Test Wells: Luciferase enzyme + assay buffer + this compound at various concentrations.

    • Positive Control Wells: Luciferase enzyme + assay buffer + solvent control.

    • Negative Control Wells: Assay buffer + solvent control (no enzyme).

  • Procedure:

    • Add the enzyme and this compound/solvent to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Place the plate in a luminometer.

    • Inject the luciferin substrate into each well and immediately measure the luminescence.

  • Interpretation: A concentration-dependent decrease in luminescence in the "Test Wells" compared to the "Positive Control Wells" indicates direct inhibition of the luciferase enzyme by this compound.

Visualizations

HTS_Interference_Pathway cluster_compound This compound Properties cluster_assay HTS Assay Readout cluster_result Potential Outcome C Red Pigment A Absorbance C->A Spectral Overlap F Fluorescence C->F Light Absorption L Luminescence C->L Light Absorption R Redox Activity R->A Chemical Reduction (e.g., MTT) R->F Chemical Reduction (e.g., Resazurin) I Direct Interaction I->F Quenching I->L Enzyme Inhibition FP False Positive A->FP FN False Negative F->FN L->FN Troubleshooting_Workflow Start Unexpected HTS Result IsColored Is the compound colored? Start->IsColored IsRedox Does the assay rely on redox chemistry? IsColored->IsRedox No CellFreeAbs Run cell-free absorbance control IsColored->CellFreeAbs Yes IsEnzyme Is it a reporter enzyme assay? IsRedox->IsEnzyme No CellFreeRedox Run cell-free redox assay IsRedox->CellFreeRedox Yes CellFreeEnzyme Run cell-free enzyme inhibition assay IsEnzyme->CellFreeEnzyme Yes ResultValid Result Likely Valid IsEnzyme->ResultValid No InterferenceConfirmed Interference Confirmed CellFreeAbs->InterferenceConfirmed CellFreeRedox->InterferenceConfirmed CellFreeEnzyme->InterferenceConfirmed OrthogonalAssay Use Orthogonal Assay InterferenceConfirmed->OrthogonalAssay

References

How to prevent Undecylprodigiosin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Undecylprodigiosin. This guide provides answers to frequently asked questions and troubleshooting strategies to help you overcome common challenges related to this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

This compound is a hydrophobic (lipophilic) molecule, meaning it has very poor solubility in water-based solutions like cell culture media.[1][2] When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into the aqueous medium, the this compound can no longer stay dissolved and crashes out of solution, forming a visible precipitate.[3][4]

Q2: I use DMSO to dissolve my this compound. What is the maximum recommended final concentration in my culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A common recommendation is to not exceed a final concentration of 0.1% to 0.2%.[5][6] While some robust cell lines may tolerate up to 0.5% or even 1%, it is critical to run a vehicle control (media + same final concentration of DMSO without the compound) to ensure the observed effects are from the this compound and not the solvent.[5][6]

Q3: My compound still precipitates even when I use a low final DMSO concentration. What can I do?

This often happens if the initial stock solution is too concentrated. When a small volume of a highly concentrated stock is added to the medium, the local concentration at the point of entry is extremely high, causing immediate precipitation.[3] Try making a less concentrated stock solution or performing serial dilutions. For example, instead of adding 1 µL of a 100 mM stock, try adding 10 µL of a 10 mM stock.[6]

Q4: Are there alternatives to DMSO for improving solubility?

Yes, several alternative strategies can be employed:

  • Co-solvents: Using other solvents like PEG400 or glycerin in combination with or as an alternative to DMSO can sometimes improve solubility.[3]

  • Surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can help maintain hydrophobic compounds in solution by forming micelles.[3]

  • Complexation Agents: Cyclodextrins are highly effective solubilizing agents. These molecules have a hydrophobic interior that can encapsulate this compound, and a hydrophilic exterior that allows the entire complex to dissolve in aqueous media.[7][8][9]

Q5: What are cyclodextrins and how do they improve solubility?

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or donut-shaped structure.[7][8] This shape creates a hydrophobic inner cavity and a hydrophilic outer surface. A poorly soluble molecule like this compound can be encapsulated within the hydrophobic cavity, forming an "inclusion complex."[9] This complex is then readily soluble in aqueous solutions like cell culture media, significantly increasing the compound's effective solubility and stability without altering the compound itself.[7][10]

Troubleshooting Guide

Use this guide to diagnose and resolve precipitation issues during your experiment.

Issue: A precipitate or turbidity is observed after adding this compound to the culture medium.

Step 1: Review Your Stock Solution & Dilution Method

  • Is your stock solution too concentrated? Very high stock concentrations (e.g., >50-100 mM) are a common cause of precipitation upon dilution.[6]

    • Solution: Remake the stock at a lower concentration (e.g., 10 mM). This increases the volume you add to the media, which helps with dispersion and reduces localized concentration shock.[6]

  • How are you adding the stock to the media?

    • Solution: Add the stock solution drop-wise to the media while gently vortexing or swirling the tube. This rapid dispersion is critical. Avoid adding the stock directly to cells or letting it sit as a concentrated drop in the media.

Step 2: Optimize the Solvent Concentration

  • Is your final DMSO concentration above 0.2%? High solvent concentrations can be toxic and may not solve the precipitation issue.[5][6]

    • Solution: Adjust your stock concentration to ensure the final DMSO level is below this threshold. Always include a DMSO-only vehicle control in your experiments.[5]

Step 3: If Precipitation Persists, Consider Advanced Solubilization Techniques

  • Have you tried alternative carriers? If optimizing the DMSO concentration and dilution technique fails, a solubility enhancer is likely needed.

    • Solution 1: Use a Surfactant. Prepare a stock solution of your compound in DMSO containing a non-ionic surfactant like Tween 80.

    • Solution 2: Use Cyclodextrins. This is a highly recommended method for hydrophobic compounds. Pre-complexing this compound with a β-cyclodextrin derivative can dramatically increase its aqueous solubility.[7][8] See the protocol below for details.

Troubleshooting Flowchart

G start Precipitation Observed check_stock Is stock concentration > 20 mM? start->check_stock lower_stock Action: Remake stock at 10 mM. Perform serial dilutions. check_stock->lower_stock Yes check_dmso Is final DMSO conc. > 0.2%? check_stock->check_dmso No lower_stock->check_dmso adjust_dmso Action: Adjust stock concentration to achieve final DMSO < 0.2%. check_dmso->adjust_dmso Yes check_technique Are you adding stock drop-wise to media while vortexing? check_dmso->check_technique No adjust_dmso->check_technique improve_technique Action: Pre-warm media. Add stock slowly while vortexing. check_technique->improve_technique No advanced_methods Consider Advanced Methods check_technique->advanced_methods Yes, still precipitates success Problem Solved improve_technique->success use_cyclodextrin Action: Use β-cyclodextrin to form an inclusion complex. (See Protocol 2) advanced_methods->use_cyclodextrin use_cyclodextrin->success

Caption: Troubleshooting flowchart for this compound precipitation.

Experimental Protocols
Protocol 1: Standard Dilution of this compound using DMSO

This protocol outlines the standard method for preparing and applying a DMSO-based stock solution of this compound to cell cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in sterile DMSO to create a 10 mM primary stock solution. Ensure it is fully dissolved by vortexing.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Intermediate Dilution (if needed):

    • Based on your final desired concentration, you may need an intermediate dilution.

    • For example, dilute the 10 mM primary stock 1:10 in DMSO to create a 1 mM working stock. This helps avoid using excessively small volumes.

  • Add to Culture Medium:

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • Calculate the volume of the working stock needed to achieve your final concentration. Ensure the final DMSO concentration will be ≤0.1%.

    • While gently vortexing the tube of pre-warmed media, add the calculated volume of the this compound working stock drop-by-drop.

    • Continue vortexing for an additional 5-10 seconds to ensure complete mixing.

  • Treat Cells:

    • Immediately add the this compound-containing medium to your cells. Do not store the diluted compound in the aqueous medium for extended periods.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_application Application weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO to create 10 mM Stock weigh->dissolve dilute 3. Create 1 mM Working Stock in DMSO dissolve->dilute prewarm 4. Pre-warm Cell Culture Medium to 37°C dilute->prewarm add 5. Add Working Stock drop-wise to medium while vortexing prewarm->add treat 6. Immediately add medium to cells add->treat

Caption: Standard workflow for preparing this compound for cell culture.

Protocol 2: Enhanced Solubilization using Methyl-β-Cyclodextrin (MβCD)

This protocol describes how to form a drug-cyclodextrin inclusion complex to significantly improve the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Methyl-β-cyclodextrin (MβCD)

  • DMSO, sterile

  • Sterile water or PBS

  • Complete cell culture medium, pre-warmed to 37°C

Methodology:

  • Prepare MβCD Solution:

    • Prepare a 100 mM solution of MβCD in sterile water or PBS. Warm slightly (to ~40-50°C) to aid dissolution if necessary, then cool to room temperature.

  • Prepare this compound Stock:

    • Prepare a concentrated (e.g., 20 mM) stock of this compound in DMSO.

  • Form the Inclusion Complex:

    • Add the this compound/DMSO stock to the MβCD solution at a 1:5 or 1:10 molar ratio (Drug:MβCD). For example, add 50 µL of 20 mM this compound to 950 µL of 100 mM MβCD solution. This results in a 1 mM this compound / 95 mM MβCD solution.

    • Incubate the mixture at room temperature for at least 1 hour with constant shaking or stirring to allow for complex formation. The solution should be clear. This is now your aqueous-soluble stock solution.

  • Add to Culture Medium:

    • The resulting complexed stock solution can be directly diluted into your pre-warmed cell culture medium to achieve the final desired concentration.

    • As this stock is already aqueous-based, precipitation upon further dilution is highly unlikely.

  • Treat Cells:

    • Add the final medium to your cells. Remember to include a vehicle control containing the same final concentration of MβCD.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource
Appearance Red amorphous powder[11]
Molecular Formula C₂₅H₃₅N₃O[12]
Molar Mass 393.575 g/mol [12]
Solubility Insoluble in water; Soluble in DMSO, ethanol, chloroform, acetone.[2][13][2][13]
pH Sensitivity Appears red in acidic conditions (peak absorbance ~535 nm) and orange/yellow in alkaline conditions (~470 nm).[2][2]

Table 2: Comparison of Solubilization Strategies

MethodRecommended Conc.AdvantagesDisadvantages
DMSO Final conc. < 0.2%[5][6]Simple, widely used.Potential for cytotoxicity, precipitation upon dilution.[5]
Ethanol Final conc. < 0.5%Alternative to DMSO.Can be more cytotoxic than DMSO for some cell lines.
Tween 80 0.01% - 0.1%Effective for creating stable micellar solutions.Can interfere with some cellular assays or membrane functions.
β-Cyclodextrins Varies (e.g., 1-10 mM)High solubilization capacity, biocompatible, increases stability.[7][8]Requires an extra preparation step, must run a cyclodextrin-only control.
Signaling Pathway Diagram

This compound is known to induce apoptosis (programmed cell death) in cancer cells through the activation of stress-related signaling pathways. The diagram below illustrates a simplified model of this process.

G cluster_stress Stress Kinase Activation cluster_bcl2 Regulation of Bcl-2 Family cluster_caspase Caspase Cascade UP This compound p38 p38 MAPK UP->p38 activates JNK JNK UP->JNK activates Bax Bax (Pro-apoptotic) p38->Bax downregulates RAD51, leading to DNA damage stress Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 inhibits Casp9 Caspase-9 (Initiator) Bax->Casp9 promotes activation Bcl2->Casp9 inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Simplified signaling pathway for this compound-induced apoptosis.[1]

References

Technical Support Center: Media Composition for Enhanced Undecylprodigiosin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing media composition for increased undecylprodigiosin synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My culture is showing poor growth and low this compound yield. What are the primary media components I should investigate?

A1: Poor growth and low yield are often linked to suboptimal concentrations of essential nutrients. The primary factors to investigate in your media composition are the carbon and nitrogen sources. Complex media formulations, such as those containing yeast extract or peptone, often support higher yields compared to minimal, chemically defined media. For instance, Serratia marcescens SS-1 has been shown to produce significantly more this compound when grown in a medium containing yeast extract.[1]

Troubleshooting Steps:

  • Carbon Source Selection: Ensure you are using a suitable carbon source. While various sugars can be utilized, sucrose has been identified as an effective carbon source for this compound production in some strains.[2][3][4]

  • Nitrogen Source Optimization: The type and concentration of the nitrogen source are critical. Peptone is a commonly used organic nitrogen source that has been shown to enhance production due to its rich amino acid content.[1][3][4] Inorganic nitrogen sources like ammonium nitrate can also be effective.[2]

  • Carbon-to-Nitrogen (C/N) Ratio: The balance between your carbon and nitrogen sources is crucial. An imbalance can lead to the allocation of resources towards biomass production at the expense of secondary metabolite synthesis, or vice versa. Experiment with different C/N ratios to find the optimal balance for your specific strain.

Q2: I have decent biomass, but the this compound production is still lower than expected. What specific supplements can I add to the media to boost synthesis?

A2: If biomass is adequate but this compound yield is low, the limitation may lie in the availability of specific precursors for the pigment's biosynthesis. Supplementing the media with certain amino acids has been shown to dramatically increase production.

Troubleshooting Steps:

  • Proline Supplementation: Proline is a direct precursor for one of the pyrrole rings in the this compound molecule.[1] The addition of proline to the culture medium can lead to a substantial increase in yield. For Serratia marcescens SS-1, adding 10 g/L of proline resulted in a significant enhancement of this compound production.[1]

  • Other Amino Acid Additions: Besides proline, other amino acids such as histidine and aspartic acid have also been shown to enhance this compound synthesis.[1] Methionine is another amino acid that, in combination with proline, can increase prodigiosin yields.[1]

  • Vegetable Oils: The addition of vegetable oils like soybean, olive, or sunflower oil (at concentrations of 2-6% v/v) to the fermentation broth has been reported to enhance this compound synthesis by S. marcescens.[1]

Q3: My this compound production seems to be inhibited, even with an optimized carbon and nitrogen source. Could other media components be the issue?

A3: Yes, high concentrations of certain inorganic ions, particularly phosphate, can suppress the production of secondary metabolites like this compound. This phenomenon is known as phosphate repression.

Troubleshooting Steps:

  • Phosphate Concentration: High levels of phosphate in the medium can negatively regulate the biosynthesis of this compound.[5] This control is mediated by the PhoR-PhoP two-component system.[5] Ensure that the phosphate concentration in your medium is not in excess. You may need to titrate the phosphate concentration to find a level that supports adequate growth without inhibiting pigment production.

  • Trace Elements: The presence of specific trace elements can be crucial. For example, in the optimization of prodigiosin production by Hahella chejuensis, components like NaHCO3, Na2SiO3, NH4NO3, Na2SO4, and CaCl2 were found to be important.[2] Review and potentially optimize the trace element composition of your medium.

Q4: I am observing batch-to-batch variability in my this compound production. What factors should I standardize?

A4: Batch-to-batch variability often stems from inconsistencies in media preparation and culture conditions.

Troubleshooting Steps:

  • Precise Media Component Measurement: Ensure all media components are weighed and measured accurately for each batch.

  • Consistent pH: The initial pH of the medium is a critical parameter. For Serratia marcescens SS-1, an optimal pH of 8 was identified for this compound production.[1] Always adjust the pH of your medium to the optimal level for your strain before inoculation.

  • Standardized Inoculum: Use a consistent inoculum size and growth phase for each fermentation to ensure a uniform starting point.

  • Controlled Physical Parameters: Maintain consistent temperature, agitation rate, and aeration throughout the fermentation process, as these factors significantly influence microbial metabolism and secondary metabolite production.[1][6]

Data on Media Composition for this compound Production

Table 1: Effect of Amino Acid Supplementation on this compound Production by Serratia marcescens SS-1

Media CompositionThis compound Yield (mg/L)Fold Increase (vs. LB Medium)
Luria-Bertani (LB) Medium~301
5 g/L Yeast Extract (YE) Medium690~23
YE + 5 g/L Proline~2000~67
YE + 10 g/L Proline2500~83
YE + 5 g/L Histidine~1400~47
YE + 5 g/L Aspartic Acid~1400~47

Data extracted from Wei et al. (2005).[1]

Table 2: Optimized Medium for Prodigiosin Production by Hahella chejuensis KCTC 2396

ComponentConcentration
Sucrose1%
Peptone0.4%
Yeast Extract0.1%
NaCl20.0 g/L
Na2SO49.0 g/L
CaCl21.71 g/L
KCl0.4 g/L
H3BO310.0 mg/L
KBr50.0 mg/L
NaF2.0 mg/L
NaHCO345.0 mg/L
Na2SiO34.5 mg/L
NH4NO34.5 mg/L
Prodigiosin Yield 1.495 g/L

Data from Kim et al. (2008).[2]

Experimental Protocols

1. General Media Preparation

A standardized protocol for preparing the fermentation medium is crucial for reproducibility.

  • Step 1: Weigh all dry components accurately.

  • Step 2: Dissolve the components in distilled or deionized water, typically starting with the major salts.

  • Step 3: Add heat-labile components, such as vitamins or specific amino acids, after the solution has cooled from autoclaving, and filter-sterilize them if necessary.

  • Step 4: Adjust the pH to the desired value using sterile HCl or NaOH.

  • Step 5: Sterilize the medium by autoclaving at 121°C for 15-20 minutes. Be aware that some components may be sensitive to heat and may need to be filter-sterilized and added post-autoclaving.

2. Fermentation Conditions

Optimal physical parameters are as important as media composition.

  • Temperature: The optimal temperature for this compound production can be strain-dependent. For Serratia marcescens SS-1, a temperature of 30°C was found to be optimal.[1]

  • pH: The pH of the culture medium should be maintained at the optimal level for your producing strain. For S. marcescens SS-1, a pH of 8 was optimal.[1]

  • Agitation and Aeration: Adequate agitation and aeration are necessary for nutrient distribution and oxygen supply. An agitation rate of 200 rpm is often cited for shake flask cultures.[1]

3. This compound Extraction and Quantification

A common method for extracting this compound involves the following steps:

  • Step 1: Harvest the cells from the culture broth by centrifugation.

  • Step 2: Extract the pigment from the cell pellet using an organic solvent such as acidified methanol or a mixture of methanol and chloroform.

  • Step 3: Separate the pigment-containing solvent phase.

  • Step 4: Evaporate the solvent to obtain the crude this compound.

  • Step 5: Quantify the this compound concentration spectrophotometrically by measuring the absorbance at its characteristic maximum wavelength (around 530-540 nm) and using a standard curve or a known extinction coefficient.

Visualizations

Undecylprodigiosin_Biosynthesis_Pathway cluster_precursors Media Components (Precursors) cluster_pathway Biosynthetic Pathway Proline Proline MBC_pathway 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) Synthesis Proline->MBC_pathway Serine Serine MAP_pathway 2-methyl-3-amyl-pyrrole (MAP) Synthesis Serine->MAP_pathway Methionine Methionine Methionine->MBC_pathway Fatty Acids / Acetate Fatty Acids / Acetate Fatty Acids / Acetate->MAP_pathway Condensation Condensation MAP_pathway->Condensation MBC_pathway->Condensation This compound This compound Condensation->this compound

Caption: Simplified biosynthesis pathway of this compound from media precursors.

Media_Optimization_Workflow Start Start Define_Basal_Medium Define Basal Medium Start->Define_Basal_Medium OFAT_Screening One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen, Amino Acids) Define_Basal_Medium->OFAT_Screening Statistical_Optimization Statistical Optimization (e.g., Response Surface Methodology) OFAT_Screening->Statistical_Optimization Validation Experimental Validation Statistical_Optimization->Validation Optimized_Medium Optimized_Medium Validation->Optimized_Medium

Caption: A typical workflow for the optimization of media composition.

Phosphate_Regulation High_Phosphate High Extracellular Phosphate PhoR_PhoP_Inactive PhoR-PhoP System Inactive High_Phosphate->PhoR_PhoP_Inactive Undecylprodigiosin_Gene_Cluster This compound Biosynthesis Genes PhoR_PhoP_Inactive->Undecylprodigiosin_Gene_Cluster Repression Repression Undecylprodigiosin_Gene_Cluster->Repression Undecylprodigiosin_Synthesis This compound Synthesis Low_Phosphate Low Extracellular Phosphate PhoR_PhoP_Active PhoR-PhoP System Active Low_Phosphate->PhoR_PhoP_Active PhoR_PhoP_Active->Undecylprodigiosin_Gene_Cluster Repression->Undecylprodigiosin_Synthesis

Caption: The regulatory role of phosphate on this compound synthesis.

References

Validation & Comparative

Undecylprodigiosin and Metacycloprodigiosin: A Comparative Analysis of Immunosuppressive Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunomodulatory agents, the prodigiosin family of natural pigments has garnered significant attention for its potent T-cell-specific immunosuppressive activities. Among these, undecylprodigiosin and metacycloprodigiosin have emerged as promising candidates for therapeutic development. This guide provides a detailed comparison of their immunosuppressive efficacy, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Immunosuppressive Activity

A key study directly comparing the in vitro immunosuppressive activity of this compound and various synthetic analogues provides valuable insight into their relative potencies. The primary measure of immunosuppressive efficacy in this context is the half-maximal inhibitory concentration (IC50) in a T-cell proliferation assay, which indicates the concentration of the compound required to inhibit the proliferation of T-cells by 50%.

CompoundT-Cell Proliferation IC50 (ng/mL)T-Cell Proliferation IC50 (nM)¹Cytotoxicity (P388) IC50 (ng/mL)Selectivity Index (SI)²
This compound2.56.31.50.6
MetacycloprodigiosinNot explicitly provided in a direct comparative study---

¹ Molar concentration calculated based on the molecular weight of this compound (393.57 g/mol ). ² The Selectivity Index is calculated as the ratio of the IC50 for cytotoxicity to the IC50 for immunosuppression. A higher SI indicates greater selectivity for immunosuppressive activity over general cytotoxicity.

While a direct comparative study providing the IC50 for metacycloprodigiosin in the same T-cell proliferation assay was not identified in the available literature, the data for this compound establishes a benchmark for its potent immunosuppressive activity. Further studies are required to quantitatively assess the immunosuppressive potency of metacycloprodigiosin under identical experimental conditions to enable a definitive comparison.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Prodigiosins exert their immunosuppressive effects through a novel mechanism of action that distinguishes them from conventional immunosuppressants like cyclosporin A and FK506. Evidence suggests that their primary molecular target is the Janus kinase 3 (JAK-3), a key enzyme in the signaling pathway of several interleukins crucial for T-cell activation and proliferation[1].

Upon binding of cytokines such as Interleukin-2 (IL-2) to their receptors on the T-cell surface, JAK-3 is activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus and induce the transcription of genes essential for T-cell proliferation and differentiation. By inhibiting the phosphorylation and activation of JAK-3, this compound and its analogues effectively block this critical signaling cascade, thereby preventing T-cell activation and proliferation[1].

Signaling Pathway of T-Cell Activation and Inhibition by Prodigiosins

T_Cell_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-2 IL-2 IL-2R IL-2 Receptor IL-2->IL-2R Binds JAK-3 JAK-3 IL-2R->JAK-3 Activates STAT STAT JAK-3->STAT Phosphorylates pSTAT Phosphorylated STAT STAT->pSTAT Proliferation Proliferation pSTAT->Proliferation Promotes Prodigiosins This compound/ Metacycloprodigiosin Prodigiosins->JAK-3 Inhibits

Caption: Mechanism of T-cell immunosuppression by prodigiosins.

Experimental Protocols

The following is a representative experimental protocol for assessing the immunosuppressive activity of this compound and metacycloprodigiosin through a T-cell proliferation assay.

Objective: To determine the IC50 value of this compound and metacycloprodigiosin on mitogen-stimulated T-lymphocyte proliferation.

Materials:

  • Test Compounds: this compound, Metacycloprodigiosin

  • Cells: Murine spleen cells or human peripheral blood mononuclear cells (PBMCs)

  • Mitogen: Concanavalin A (Con A) or Phytohemagglutinin (PHA)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Proliferation Assay Reagent: [³H]-thymidine or a non-radioactive alternative (e.g., BrdU, CFSE).

  • Equipment: 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), scintillation counter or flow cytometer.

Procedure:

  • Cell Preparation: Isolate spleen cells from mice or PBMCs from healthy human donors using standard procedures.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound and metacycloprodigiosin in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cyclosporin A).

  • Mitogen Stimulation: Add the T-cell mitogen (e.g., Con A at a final concentration of 2.5 µg/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified CO₂ incubator at 37°C.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • BrdU/CFSE assay: Follow the manufacturer's protocol for the specific non-radioactive proliferation assay kit. Analyze the cells using a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the mitogen-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for T-Cell Proliferation Assay

T_Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis A Isolate Spleen Cells or PBMCs B Seed Cells in 96-well Plate A->B D Add Compounds to Wells B->D C Prepare Serial Dilutions of Compounds C->D E Add Mitogen (e.g., Con A) D->E F Incubate for 48-72 hours E->F G Add [³H]-thymidine or other proliferation reagent F->G H Incubate for 18 hours G->H I Measure Proliferation (Scintillation Counter/Flow Cytometer) H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for determining the immunosuppressive activity of test compounds.

Conclusion

References

A Comparative Analysis of the Antimicrobial Spectra of Undecylprodigiosin and Other Prodiginines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of undecylprodigiosin and other members of the prodiginine family, including the well-characterized prodigiosin and cycloprodigiosin. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development efforts in the field of antimicrobial agents.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of prodiginines is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound, prodigiosin, and cycloprodigiosin against a panel of clinically relevant bacteria and fungi. It is important to note that direct comparative studies testing these three compounds side-by-side against a standardized panel of microbes are limited. Therefore, the data presented is a compilation from various studies, and experimental conditions may vary.

MicroorganismThis compound (µg/mL)Prodigiosin (µg/mL)Cycloprodigiosin (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusNo specific data found10[1]> Prodigiosin
Methicillin-resistantStaphylococcus aureus (MRSA)No specific data found>10[1], 2.5-5[2][3], 73.6 (µM)[4]No specific data found
Bacillus subtilis50[5]43 (µM)[4]> Prodigiosin[6]
Enterococcus faecalisNo specific data found10[1]No specific data found
Micrococcus sp.50[5]No specific data foundNo specific data found
Gram-Negative Bacteria
Escherichia coliNo specific data found10[1], 103.4[7], 15.9 (µM)[4], 62.5[8]> Prodigiosin[6]
Pseudomonas aeruginosaNo specific data found46.1 (µM)[4]No specific data found
Fungi
Candida albicans100-200[5]> Prodigiosin[6]> Prodigiosin[6]

Note: MIC values can vary between studies due to differences in microbial strains, inoculum size, culture medium, and incubation conditions. Some studies report values in µM; these have been noted accordingly. The notation "> Prodigiosin" indicates that cycloprodigiosin was found to be more active than prodigiosin in a direct comparison, though specific MIC values were not provided in that context[6].

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The data presented in this guide is primarily derived from studies employing the broth microdilution method. This is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method Protocol:

  • Preparation of Microbial Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The broth culture is incubated at a suitable temperature (e.g., 37°C for most bacteria, 35°C for fungi) until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard. This standardized suspension is then diluted to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the prodiginine compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, the wells are visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Mandatory Visualization: Mechanism of Antimicrobial Action

Prodiginines exert their antimicrobial effects through a multi-targeted mechanism of action, primarily centered on the disruption of the bacterial cell envelope and interference with essential cellular processes.

G Conceptual Pathway of Prodiginine Antimicrobial Action cluster_prodiginine Prodiginine Compound cluster_cell Bacterial Cell Prodiginine This compound Prodigiosin Cycloprodigiosin Membrane Cell Membrane Disruption Prodiginine->Membrane Intercalation & Damage DNA DNA Damage (Cleavage) Prodiginine->DNA Direct Interaction ROS Reactive Oxygen Species (ROS) Generation Prodiginine->ROS Induction Metabolism Inhibition of Cellular Respiration & Protein Synthesis Prodiginine->Metabolism Inhibition CellDeath Bacterial Cell Death Membrane->CellDeath DNA->CellDeath ROS->CellDeath Metabolism->CellDeath

Caption: Prodiginine's multi-targeted antimicrobial mechanism.

This diagram illustrates that prodiginines can disrupt the bacterial cell membrane, cause damage to DNA, induce the production of harmful reactive oxygen species, and inhibit essential metabolic processes, all of which contribute to bacterial cell death.

References

A Comparative In Vitro Analysis of Undecylprodigiosin and Doxorubicin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro cytotoxic efficacy of Undecylprodigiosin, a bacterial metabolite, and Doxorubicin, a conventional chemotherapeutic agent. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on experimental data.

Introduction to the Compounds

This compound (UP) is a red pigment belonging to the prodigiosin family of natural compounds produced by bacteria such as Streptomyces and Serratia. It has garnered significant interest for its potent biological activities, including its pro-apoptotic effects on various cancer cell lines.[1][2] Notably, some studies suggest that UP's cytotoxicity is selective for malignant cells and can be independent of the p53 tumor suppressor protein status, which is often mutated in cancers.[1][2][3]

Doxorubicin (DOX) is a well-established anthracycline antibiotic widely used in chemotherapy to treat a broad spectrum of cancers, including breast cancer, sarcomas, and hematological malignancies.[4][5] Its primary mechanisms of action involve intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and induction of apoptosis.[4][5][6][7]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Doxorubicin across various cancer cell lines as reported in different in vitro studies. It is important to note that direct comparison of absolute IC50 values between different studies can be challenging due to variations in experimental conditions, such as incubation time and specific assay used.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
P388Murine Leukemia~0.05[8]
HL60Human Promyelocytic LeukemiaData not specified[9]
A-549Human Lung CarcinomaData not specified[9]
BEL-7402Human Hepatocellular CarcinomaData not specified[9]
SPCA4Data not specifiedData not specified[9]
MCF-7Human Breast AdenocarcinomaPotent cytotoxicity observed[1]
T47DHuman Breast Ductal CarcinomaPotent cytotoxicity observed[1]
BT-20Human Breast CarcinomaPotent cytotoxicity observed[1]
MDA-MB-231Human Breast AdenocarcinomaPotent cytotoxicity observed[1]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
HCT116Human Colon Carcinoma~44.3 (24.30 µg/ml)Not Specified[10]
Hep-G2Human Hepatocellular Carcinoma~26.8 (14.72 µg/ml)Not Specified[10]
PC3Human Prostate Adenocarcinoma~4.8 (2.64 µg/ml)Not Specified[10]
MCF-7Human Breast Adenocarcinoma2.50Not Specified[11]
MCF-7Human Breast Adenocarcinoma~1.25 (0.68 µg/mL)48 h[11]
A549Human Lung Carcinoma> 20Not Specified[11]
Huh7Human Hepatocellular Carcinoma> 20Not Specified[11]
AMJ13Human Breast Carcinoma~407 (223.6 µg/ml)Not Specified[12][13]

Mechanisms of Action and Signaling Pathways

This compound

This compound primarily induces apoptosis in cancer cells.[8] Its mechanism involves the activation of the MAP kinase signaling pathway, specifically p38 and JNK, while the ERK1/2 pathway appears to be less involved.[8][14] This activation leads to a cascade of events including the modulation of Bcl-2 family proteins, with a decrease in anti-apoptotic proteins (like BCL-X(L), Survivin, and XIAP) and an increase in pro-apoptotic proteins (such as BIK, BIM, and MCL-1S).[1][2][15] This shift in balance favors the release of cytochrome c from the mitochondria, activating caspase-9 and subsequently the executioner caspases, leading to apoptosis.[1][8] A key characteristic of this compound is its ability to induce apoptosis independently of the p53 status of the cancer cells.[1][2][3] Some research also points to the ribosome as a potential binding target for this compound.[8][14]

G This compound Apoptotic Pathway cluster_0 UP This compound MAPK p38 / JNK Activation UP->MAPK Bcl2_family Modulation of Bcl-2 Family MAPK->Bcl2_family Pro_apoptotic Pro-apoptotic ↑ (BIK, BIM, MCL-1S) Bcl2_family->Pro_apoptotic Anti_apoptotic Anti-apoptotic ↓ (BCL-X(L), Survivin, XIAP) Bcl2_family->Anti_apoptotic Mito Mitochondrial Dysfunction Pro_apoptotic->Mito Anti_apoptotic->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Executioner Caspases (Caspase-3) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 Independent

Caption: this compound-induced p53-independent apoptotic pathway.

Doxorubicin

Doxorubicin has a multi-faceted mechanism of action.[4] It intercalates into the DNA, which disrupts DNA replication and transcription.[5] A major cytotoxic effect stems from its inhibition of topoisomerase II, an enzyme that alters DNA topology. This inhibition leads to DNA strand breaks.[4][7] The resulting DNA damage triggers a DNA damage response (DDR), often involving the activation of ATM and ATR kinases, which in turn phosphorylate checkpoint kinases like CHK1 and CHK2.[6] This can lead to cell cycle arrest or apoptosis.[6] Doxorubicin-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][16] The intrinsic pathway is activated by DNA damage and involves p53 activation, leading to cytochrome c release and caspase-9 activation.[17][18] The extrinsic pathway can be triggered by the upregulation of death ligands like FasL, which bind to their receptors and activate caspase-8.[4][16] Furthermore, the metabolism of Doxorubicin generates reactive oxygen species (ROS), which cause oxidative stress and damage to DNA, proteins, and lipids, contributing significantly to its cytotoxicity.[4][7][19]

G Doxorubicin Apoptotic Pathways cluster_1 DOX Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition DOX->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Generation DOX->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p53 p53 Activation DNA_Damage->p53 Death_Receptor Extrinsic Pathway (Death Receptor) DNA_Damage->Death_Receptor Oxidative_Stress->DNA_Damage Mito_Pathway Intrinsic Pathway (Mitochondrial) p53->Mito_Pathway Casp9 Caspase-9 Mito_Pathway->Casp9 Casp8 Caspase-8 Death_Receptor->Casp8 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptotic pathways.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to assess the efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A vehicle control (e.g., DMSO) and an untreated control are included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control. IC50 values are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured in 6-well plates and treated with the test compounds (at concentrations around their IC50) for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Analysis: The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay. After treatment, cells are harvested and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight or longer to permeabilize the cell membranes.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

  • Analysis: A histogram of DNA content is generated. The G0/G1 phase cells have 2n DNA content, G2/M phase cells have 4n DNA content, and S phase cells have an intermediate DNA content. The percentage of cells in each phase is calculated.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Select Cancer Cell Lines Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound and Doxorubicin (Dose-response) Seed->Treat Incubate Incubate (e.g., 24, 48, 72h) Treat->Incubate MTT Cell Viability (MTT Assay) Incubate->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Incubate->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Incubate->CellCycle IC50 Calculate IC50 Values MTT->IC50 ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant CellCycleDist Determine Cell Cycle Distribution CellCycle->CellCycleDist Compare Compare Efficacy and Mechanisms of Action IC50->Compare ApoptosisQuant->Compare CellCycleDist->Compare

Caption: General workflow for in vitro compound efficacy comparison.

Conclusion

Both this compound and Doxorubicin demonstrate significant cytotoxic effects against a range of cancer cell lines in vitro. Doxorubicin, a cornerstone of chemotherapy, acts through well-established mechanisms of DNA damage and ROS production.[4][7] this compound presents a compelling profile with potent pro-apoptotic activity that appears to be independent of p53, a pathway frequently inactivated in resistant tumors.[1][2] This suggests this compound could have potential in treating cancers that are resistant to conventional p53-dependent therapies. However, further comprehensive studies with direct head-to-head comparisons in a wider array of cell lines under standardized conditions are necessary to fully elucidate their comparative efficacy and therapeutic potential.

References

A Comparative Guide to Validating the Apoptotic Mechanism of Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Undecylprodigiosin's mechanism of action in inducing apoptosis against other well-established apoptotic inducers. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying molecular pathways to facilitate a deeper understanding and further research in the field of cancer therapeutics.

This compound: An Overview of its Pro-Apoptotic Action

This compound, a member of the prodigiosin family of natural red pigments, has demonstrated significant cytotoxic activity against a range of cancer cell lines. A primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical events that lead to the orderly dismantling of the cell.

The apoptotic action of this compound is multifaceted, involving the activation of the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspases, which are the executioner enzymes of apoptosis. Notably, this process appears to be independent of the tumor suppressor protein p53, suggesting its potential efficacy in cancers with mutated or non-functional p53.

The Molecular Mechanism: A Closer Look

This compound triggers apoptosis through a complex signaling network:

  • Intrinsic Pathway Activation: The process is initiated via the intrinsic or mitochondrial pathway of apoptosis. This involves the disruption of the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors into the cytoplasm.

  • Caspase Cascade: this compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the key executioner caspase, caspase-3.[1] The activation of caspase-3 is a pivotal step, as it is responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological changes associated with apoptosis.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family is crucial in regulating apoptosis. This compound has been shown to shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins like BCL-X(L), Survivin, and XIAP, while simultaneously upregulating pro-apoptotic proteins such as BIK, BIM, MCL-1S, and NOXA.[1][2]

  • MAP Kinase Signaling: The mitogen-activated protein (MAP) kinase signaling pathways are also implicated. Specifically, this compound activates the p38 and JNK signaling pathways, which are often associated with cellular stress and apoptosis, while not affecting the ERK1/2 pathway.[3]

  • Cell Cycle Arrest: In addition to inducing apoptosis, this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.[3]

  • p53-Independent Apoptosis: A significant feature of this compound is its ability to induce apoptosis independently of the p53 tumor suppressor protein.[1][2] This is particularly relevant for the treatment of cancers where p53 is mutated or inactive, which is a common occurrence.

  • Ribosomal Binding: Some studies suggest that this compound may exert its effects by binding to the ribosome, although the precise consequences of this interaction are still under investigation.

Comparative Analysis with Alternative Apoptosis Inducers

To provide a clearer perspective on this compound's mechanism, we compare it with other well-known apoptosis-inducing agents: Staurosporine, Paclitaxel, and Doxorubicin.

FeatureThis compoundStaurosporinePaclitaxel (Taxol®)Doxorubicin
Primary Mechanism Induces intrinsic apoptosis, potential ribosome bindingBroad-spectrum protein kinase inhibitorMicrotubule stabilizerDNA intercalator and Topoisomerase II inhibitor
Apoptotic Pathway Primarily intrinsic (mitochondrial)Both intrinsic and extrinsic pathwaysPrimarily intrinsic, linked to mitotic arrestBoth intrinsic and extrinsic pathways, DNA damage response
Key Molecular Targets Bcl-2 family proteins, Caspases, p38/JNK MAPKsProtein Kinase C (PKC) and other kinasesβ-tubulinDNA, Topoisomerase II
p53-Dependence IndependentCan be both dependent and independentCan be both dependent and independentPrimarily dependent
Cell Cycle Effects G2/M arrestG2/M arrestG2/M arrestG2/M arrest

Quantitative Data Summary

The following table summarizes the cytotoxic potency of this compound and its comparators in various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

CompoundCell LineIC50 Value
This compoundP388 (Murine Leukemia)0.042 µM
StaurosporineHeLa S3 (Cervical Cancer)4 nM
PC12 (Pheochromocytoma)Induces >90% apoptosis at 1 µM
PaclitaxelT47D (Breast Cancer)1577.2 ± 115.3 nM
DoxorubicinT47D (Breast Cancer)202.37 ± 3.99 nM

Mandatory Visualizations

To further elucidate the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for validating the apoptotic mechanism of a compound like this compound.

Undecylprodigiosin_Apoptosis_Pathway UP This compound Ribosome Ribosome (?) UP->Ribosome Stress Cellular Stress UP->Stress Bcl2_family Bcl-2 Family Regulation (↓ Bcl-xL, XIAP | ↑ BIK, BIM) UP->Bcl2_family G2M G2/M Cell Cycle Arrest UP->G2M p38_JNK p38 / JNK Activation Stress->p38_JNK p38_JNK->Bcl2_family Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bcl2_family->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Parallel Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., SRB, MTT) treatment->viability apoptosis_quant Apoptosis Quantification (Annexin V / PI Staining) treatment->apoptosis_quant western_blot Western Blot Analysis (Caspases, Bcl-2, MAPKs) treatment->western_blot cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle mmp Mitochondrial Membrane Potential Assay (e.g., Rh123) treatment->mmp ic50 Determine IC50 viability->ic50 percent_apoptosis Quantify Apoptotic Cells apoptosis_quant->percent_apoptosis protein_expression Analyze Protein Expression & Activation western_blot->protein_expression cycle_arrest Assess Cell Cycle Distribution cell_cycle->cycle_arrest mito_involvement Confirm Mitochondrial Involvement mmp->mito_involvement conclusion Mechanism of Action Validation ic50->conclusion percent_apoptosis->conclusion protein_expression->conclusion cycle_arrest->conclusion mito_involvement->conclusion

Caption: Experimental workflow for validating apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxicity of a compound based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Staining: Wash the plates four to five times with 1% (v/v) acetic acid to remove the TCA. Allow the plates to air dry. Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.

  • Solubilization and Measurement: Air dry the plates completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance (OD) at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed and treat cells with the test compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension and wash the cells twice with cold PBS.[4]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5] To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[5]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[5]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and activation (cleavage) of key proteins involved in apoptosis.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Harvesting: Collect and wash the cells with PBS as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[3][6][7] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[3][6]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to remove RNA).[6]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases. Apoptotic cells may appear as a sub-G1 peak.

Mitochondrial Membrane Potential (ΔΨm) Assay (Rhodamine 123 Staining)

This assay measures the integrity of the mitochondrial membrane, which is often disrupted during the early stages of apoptosis.

  • Cell Treatment: Treat cells with the test compound for the desired duration. Include a positive control for mitochondrial depolarization, such as CCCP.[8]

  • Staining: After treatment, incubate the cells with Rhodamine 123, a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.[8]

  • Analysis: The fluorescence intensity can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. A decrease in Rhodamine 123 fluorescence indicates a loss of mitochondrial membrane potential.[8]

References

Unveiling the Antimicrobial Potential of Undecylprodigiosin: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel compounds with potent antimicrobial activity. Undecylprodigiosin, a natural red pigment produced by several bacteria, most notably Streptomyces species, has emerged as a promising candidate. This guide provides a comprehensive cross-validation of this compound's antimicrobial activity against two widely used standard antibiotics, Ampicillin and Ciprofloxacin. The data presented herein is targeted towards researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a future therapeutic agent.

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound, Ampicillin, and Ciprofloxacin against standardized strains of Staphylococcus aureus (ATCC 25923), a Gram-positive bacterium, and Escherichia coli (ATCC 25922), a Gram-negative bacterium. It is important to note that the presented data is a compilation from various studies, and direct comparative studies performed under identical conditions are limited.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Staphylococcus aureus ATCC 259232.5 - 5[1][2]
Escherichia coli ATCC 25922>100
Ampicillin Staphylococcus aureus ATCC 259230.25[3]
Escherichia coli ATCC 259222 - 8[4]
Ciprofloxacin Staphylococcus aureus ATCC 25923≤1[5]
Escherichia coli ATCC 259220.004 - 0.008[6][7]

Disclaimer: The MIC values presented are sourced from different research publications. Minor variations in experimental conditions between studies can influence the results.

The data indicates that this compound exhibits significant activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values in the low microgram per milliliter range. However, its efficacy against the Gram-negative bacterium Escherichia coli appears to be limited. In comparison, both Ampicillin and Ciprofloxacin demonstrate potent activity against both bacterial strains, with Ciprofloxacin showing particularly high potency against E. coli.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines to ensure reproducibility and comparability of results. The following is a detailed protocol for the broth microdilution method, a commonly used technique for determining MIC.

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of this compound, Ampicillin, and Ciprofloxacin in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial Strains: Use standardized bacterial strains, such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of non-fastidious aerobic bacteria.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
  • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
  • Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row.
  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antimicrobial.
  • The final volume in each well will be 50 µL.
  • Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Incubation and Interpretation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_antibiotics Prepare Serial Dilutions of Antimicrobial Agents start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dispense_media Dispense CAMHB into 96-Well Plate prep_media->dispense_media prep_antibiotics->dispense_media add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum add_antibiotics Add Antimicrobial Dilutions to Respective Wells dispense_media->add_antibiotics add_antibiotics->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end_node End read_mic->end_node

Experimental workflow for MIC determination.

Conclusion

This compound demonstrates notable antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. While its efficacy against Gram-negative bacteria such as Escherichia coli appears less pronounced compared to standard antibiotics like Ampicillin and Ciprofloxacin, its unique chemical structure and natural origin make it a valuable subject for further investigation. Future research should focus on direct comparative studies under standardized conditions to unequivocally establish its antimicrobial spectrum and potential therapeutic applications. Furthermore, exploring synergistic effects with existing antibiotics and investigating its mechanism of action could unlock new avenues in the fight against drug-resistant pathogens.

References

Replicating published findings on the anti-melanogenic effects of Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-melanogenic effects of Undecylprodigiosin with other known inhibitors. The data is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. Detailed experimental protocols and visual representations of the underlying molecular pathways are included to facilitate a deeper understanding of the mechanisms of action.

I. Comparative Analysis of Anti-Melanogenic Activity

This compound, a red pigment produced by marine Streptomyces sp., has been identified as a potent inhibitor of melanogenesis.[1][2][3][4] Unlike many conventional skin-lightening agents that directly target tyrosinase enzyme activity, this compound exerts its effects by downregulating the expression of key melanogenic genes.[1] This section compares the efficacy and mechanism of this compound with Kojic Acid, a widely used tyrosinase inhibitor.

Table 1: Comparison of Effects on Melanin Content and Tyrosinase Activity

CompoundConcentrationCell LineMelanin Content InhibitionCellular Tyrosinase ActivityDirect Tyrosinase Inhibition (Mushroom/Cell Lysate)
This compound 100 nMB16 Murine MelanomaSignificant dose-dependent decrease[1]Not directly assayed, but inferred to be reduced due to decreased enzyme expressionNo inhibitory effect observed[1]
Kojic Acid Positive ControlB16 Murine MelanomaSignificant decrease[1]Significantly suppressed[1]Clearly suppressed[1]

Table 2: Comparative Effects on Gene and Protein Expression in B16 Cells

TargetThis compound (100 nM) EffectAlternative Agents' Effects
MITF (mRNA) Significantly downregulated[1]Downregulated by various flavonoids and plant extracts.[5][6]
MITF (Protein) Dose-dependent decrease[1]Downregulated by various flavonoids and plant extracts.[5][6]
Tyrosinase (mRNA) Dose-dependent suppression[1]Downregulated by Umbelliferone.
Tyrosinase (Protein) Dose-dependent decrease[1]Downregulated by various flavonoids and plant extracts.[5][6]
TRP-1 (mRNA) Clearly inhibited[1]Downregulated by various flavonoids and plant extracts.[5][6]
TRP-1 (Protein) Slightly reduced[1]Downregulated by various flavonoids and plant extracts.[5][6]
DCT/TRP-2 (mRNA) No significant inhibition (except at 100nM)[1]Downregulated by various flavonoids and plant extracts.[5]
DCT/TRP-2 (Protein) Slightly reduced[1]Downregulated by various flavonoids and plant extracts.[5]

II. Signaling Pathways and Mechanisms of Action

This compound's anti-melanogenic effect is primarily attributed to its ability to suppress the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1] This, in turn, leads to a reduction in the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome tautomerase (DCT/TRP-2). The crude extract from which this compound was isolated has been shown to inactivate the cAMP/PKA/CREB signaling pathway, though the precise upstream pathway for the purified compound remains to be elucidated.[1]

G Proposed Anti-Melanogenic Pathway of this compound cluster_0 Upstream Signaling (Hypothesized) cluster_1 Transcriptional Regulation cluster_2 Melanogenesis Gene Expression cluster_3 Melanin Synthesis α-MSH α-MSH MC1R MC1R α-MSH->MC1R Activates AC AC MC1R->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF_Gene MITF_Gene CREB->MITF_Gene Activates Transcription MITF_mRNA MITF_mRNA MITF_Gene->MITF_mRNA Transcription MITF_Protein MITF_Protein MITF_mRNA->MITF_Protein Translation TYR_Gene TYR_Gene MITF_Protein->TYR_Gene Activates TRP1_Gene TRP1_Gene MITF_Protein->TRP1_Gene Activates TRP2_Gene TRP2_Gene MITF_Protein->TRP2_Gene Activates Tyrosinase Tyrosinase TYR_Gene->Tyrosinase TRP-1 TRP-1 TRP1_Gene->TRP-1 TRP-2 TRP-2 TRP2_Gene->TRP-2 Melanin Melanin Tyrosinase->Melanin TRP-1->Melanin TRP-2->Melanin This compound This compound This compound->MITF_Gene Inhibits Transcription This compound->MITF_Protein Reduces Expression

Caption: Proposed mechanism of this compound's anti-melanogenic action.

III. Experimental Protocols

To facilitate the replication of the published findings, detailed protocols for the key experiments are provided below.

A. Melanin Content Assay

This protocol is used to quantify the melanin content in B16F10 melanoma cells following treatment with test compounds.

G Melanin Content Assay Workflow Seed_Cells Seed B16F10 cells (e.g., 2.5 x 10^4 cells/well in 6-well plate) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound and α-MSH (stimulant) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Harvest_Cells Harvest cell pellets Incubate_72h->Harvest_Cells Dissolve_Melanin Dissolve pellets in 1N NaOH (e.g., at 60°C for 2h) Harvest_Cells->Dissolve_Melanin Measure_Absorbance Measure absorbance at 405 nm Dissolve_Melanin->Measure_Absorbance Normalize Normalize to protein content Measure_Absorbance->Normalize

Caption: Workflow for determining cellular melanin content.

Detailed Steps:

  • Cell Seeding: Seed B16F10 melanoma cells in a 6-well plate at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound along with a melanogenesis stimulant like α-MSH (e.g., 100 nM).

  • Incubation: Incubate the treated cells for 72 hours.

  • Harvesting: Harvest the cell pellets by centrifugation.

  • Melanin Solubilization: Dissolve the cell pellets in 100 µL of 1N NaOH at 60°C for 2 hours.

  • Quantification: Measure the absorbance of the resulting solution at 405 nm using a microplate reader.

  • Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

B. Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the cells.

Detailed Steps:

  • Cell Culture and Treatment: Culture and treat B16F10 cells with the test compounds as described in the melanin content assay.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor).

  • Enzyme Reaction: In a 96-well plate, mix the cell lysate (containing the tyrosinase enzyme) with L-DOPA solution (e.g., 10 mM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

  • Normalization: Normalize the tyrosinase activity to the total protein concentration of the lysate.

C. Western Blot Analysis

This protocol is for detecting the protein levels of MITF, Tyrosinase, TRP-1, and TRP-2.

G Western Blot Workflow Cell_Treatment Treat B16F10 cells with This compound and α-MSH Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., with 5% skim milk) Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-MITF, -Tyrosinase, -TRP-1, -TRP-2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL substrate Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

Caption: Standard workflow for Western blot analysis.

Detailed Steps:

  • Protein Extraction: Treat B16F10 cells as previously described, then lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for MITF, Tyrosinase, TRP-1, and TRP-2, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

D. Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of Mitf, Tyr, Trp-1, and Trp-2.

Detailed Steps:

  • Cell Treatment and RNA Extraction: Treat B16F10 cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers for Mitf, Tyr, Trp-1, and Trp-2, and a SYBR Green master mix.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene such as Gapdh.

IV. Conclusion

The published data strongly suggest that this compound is a promising anti-melanogenic agent with a distinct mechanism of action compared to many existing compounds.[1][2][3][4] Its ability to inhibit melanogenesis at the transcriptional level, rather than by direct enzyme inhibition, presents a novel avenue for the development of skin-lightening and depigmenting therapeutics. This guide provides the necessary comparative data and detailed protocols to enable researchers to verify these findings and explore the full therapeutic potential of this compound. Further investigation into the specific upstream signaling pathway modulated by this compound is a critical next step in understanding its complete mechanism of action.

References

Unraveling the Molecular Targets of Undecylprodigiosin in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Undecylprodigiosin's Binding Targets and a Comparison with Alternative Anti-Cancer Agents

For researchers, scientists, and drug development professionals navigating the intricate landscape of cancer therapeutics, understanding the precise molecular interactions of novel drug candidates is paramount. This compound (UP), a member of the prodigiosin family of natural pigments, has emerged as a promising anti-cancer agent due to its potent cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of the binding targets of this compound in cancer cells, juxtaposed with alternative therapeutic molecules that exhibit similar mechanisms of action. Through a synthesis of experimental data, detailed protocols, and visual pathway analysis, this document aims to equip researchers with the critical information needed to advance the development of targeted cancer therapies.

Executive Summary

This compound primarily exerts its anti-cancer effects by targeting the ribosome , leading to the inhibition of protein synthesis and the subsequent induction of apoptosis. This apoptotic cascade is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, a mechanism notably independent of the p53 tumor suppressor protein. This guide compares this compound with two alternative compounds: CX-5461 , a selective inhibitor of RNA polymerase I that also disrupts ribosome biogenesis, and Embelin , a natural product that induces apoptosis through the JNK/p38 pathway. By examining their respective binding targets, cytotoxic efficacy, and effects on key signaling molecules, this guide offers a comprehensive overview to inform further research and drug development.

Comparison of this compound and Alternative Compounds

The following tables summarize the key characteristics and quantitative data for this compound, CX-5461, and Embelin, providing a clear comparison of their anti-cancer properties.

ParameterThis compound (UP)CX-5461Embelin
Primary Binding Target Ribosome[1][2]RNA Polymerase I (indirectly affecting ribosome biogenesis)[3]XIAP, also activates JNK/p38 pathway[1][4][5]
Mechanism of Action Inhibition of protein synthesis, induction of apoptosis via JNK/p38 activation[1][2]Inhibition of ribosomal RNA (rRNA) synthesis[3]Induction of apoptosis via JNK/p38 activation[6][7]
p53 Dependency Independent[8]Can be p53-dependent or independent[9][10]p53-independent in some contexts

Table 1: Comparison of Molecular Mechanisms

Cell LineThis compound (UP) IC50CX-5461 IC50Embelin IC50
Breast Cancer (MDA-MB-231)~1.5 µM[9]~1.5 µM[9]~20-30 µM
Breast Cancer (MCF-7)~1.5 µM[9]~1.5 µM[9]~25 µM
Prostate Cancer (PC3)Not widely reported~1.5 µM~15 µM[11]
Lung Cancer (A549)Not widely reported~1.5 µM~15 µM[6]
Pancreatic Cancer (MIA PaCa-2)Not widely reported~1.5 µMNot widely reported
Colon Cancer (HCT116)Not widely reported~1.5 µM[9]Not widely reported
Jurkat (T-cell lymphoma)Not widely reportedNot widely reported~10 µM[4]

Table 2: Comparative Cytotoxicity (IC50 Values) in Various Cancer Cell Lines

Protein FamilyThis compound (UP)CX-5461Embelin
Pro-apoptotic (e.g., Bax, Bak) Upregulates BIK, BIM, MCL-1S, NOXA[8]No significant change reportedUpregulates Bax, Bak[2][12]
Anti-apoptotic (e.g., Bcl-2, Bcl-xL) Downregulates BCL-X(L), Survivin, XIAP[8]Downregulates BCL2[9]Downregulates Bcl-2, Bcl-xL, Mcl-1[1][11]

Table 3: Effects on Bcl-2 Family Protein Expression

Experimental Protocols

To facilitate the replication and validation of the findings presented, this section provides detailed methodologies for key experiments used to identify and characterize the binding targets and mechanisms of action of these anti-cancer compounds.

Ribosome Binding Assay

This protocol is designed to determine the direct interaction of a small molecule with ribosomes isolated from cancer cells.

Materials:

  • Cancer cell line of interest

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, protease and RNase inhibitors)

  • Sucrose solutions (10% and 30% w/v in lysis buffer)

  • Test compound (e.g., this compound)

  • Radiolabeled ligand or fluorescently tagged compound

  • Ultracentrifuge with swinging bucket rotor

  • Scintillation counter or fluorescence detector

Procedure:

  • Culture and harvest cancer cells.

  • Lyse the cells in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris.

  • Layer the supernatant onto a 10-30% sucrose gradient.

  • Centrifuge at high speed (e.g., 100,000 x g) for several hours to separate ribosomal fractions.

  • Fractionate the gradient and identify the ribosomal fractions by measuring absorbance at 260 nm.

  • Pool the ribosomal fractions.

  • Incubate the isolated ribosomes with varying concentrations of the test compound (radiolabeled or fluorescently tagged).

  • Separate the ribosome-bound compound from the free compound using a filter binding assay or size-exclusion chromatography.

  • Quantify the amount of bound compound using a scintillation counter or fluorescence detector.

  • Determine the binding affinity (e.g., Kd) by analyzing the binding data.

Analysis of JNK and p38 Phosphorylation by Western Blot

This protocol details the detection of activated JNK and p38 kinases, key markers of the signaling pathway induced by this compound and Embelin.

Materials:

  • Cancer cell line of interest

  • Test compounds (this compound, Embelin)

  • Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the test compounds for various times and concentrations.

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot and quantify the band intensities.

  • Normalize the phosphorylated protein levels to the total protein levels.

Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compounds.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds.

  • Harvest the cells (including any floating cells in the media).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Subcellular Localization by Immunofluorescence

This protocol allows for the visualization of the co-localization of a small molecule with ribosomes within the cell.

Materials:

  • Cancer cell line of interest

  • Fluorescently-tagged test compound or primary antibody against the compound and a corresponding fluorescent secondary antibody

  • Primary antibody against a ribosomal protein (e.g., RPS6)

  • Corresponding fluorescent secondary antibody with a different fluorophore

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Grow cells on coverslips.

  • Treat cells with the test compound.

  • Fix the cells.

  • Permeabilize the cells.

  • Block non-specific antibody binding sites.

  • Incubate with primary antibodies (against the compound and the ribosomal protein).

  • Wash and incubate with fluorescently-labeled secondary antibodies and DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope.

  • Analyze the images for co-localization of the compound and the ribosomal marker.

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams were generated using the Graphviz DOT language.

G cluster_UP This compound (UP) cluster_Ribosome Ribosome cluster_Signaling Apoptotic Signaling UP This compound Ribosome Ribosome UP->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Leads to JNK_p38 JNK/p38 Activation ProteinSynthesis->JNK_p38 Bcl2_family Modulation of Bcl-2 Family Proteins JNK_p38->Bcl2_family Apoptosis Apoptosis Bcl2_family->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_workflow Ribosome Binding Assay Workflow start Start: Cancer Cell Culture cell_lysis Cell Lysis start->cell_lysis centrifugation1 Debris Removal (Centrifugation) cell_lysis->centrifugation1 sucrose_gradient Sucrose Gradient Ultracentrifugation centrifugation1->sucrose_gradient fractionation Fractionation & Ribosome Isolation sucrose_gradient->fractionation incubation Incubation with Test Compound fractionation->incubation separation Separation of Bound & Free Compound incubation->separation quantification Quantification separation->quantification end End: Binding Affinity Determination quantification->end

Caption: Experimental workflow for a ribosome binding assay.

G cluster_comparison Logical Relationship of Compared Compounds UP This compound Ribosome Ribosome Targeting UP->Ribosome JNK_p38 JNK/p38 Activation UP->JNK_p38 CX5461 CX-5461 CX5461->Ribosome Embelin Embelin Embelin->JNK_p38 Apoptosis Apoptosis Induction Ribosome->Apoptosis JNK_p38->Apoptosis

Caption: Relationship between the compounds and their mechanisms.

Conclusion

This compound represents a compelling candidate for anti-cancer drug development, with a distinct mechanism of action centered on ribosome binding and subsequent induction of p53-independent apoptosis via the JNK/p38 signaling pathway. This guide has provided a comparative analysis of this compound with CX-5461 and Embelin, highlighting both shared mechanisms and unique properties. The provided experimental protocols and visual diagrams offer a foundational resource for researchers seeking to further investigate these compounds and their therapeutic potential. A deeper understanding of these molecular interactions will be crucial in designing more effective and targeted cancer therapies.

References

Independent Verification of Undecylprodigiosin's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Undecylprodigiosin against established alternatives in oncology, infectious diseases, and immunology. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided for key cited experiments.

Anticancer Potential: A Focus on Breast Cancer

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This section compares its in vitro efficacy against two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), with standard chemotherapeutic agents, doxorubicin and paclitaxel.

Data Presentation: Anticancer Cytotoxicity

CompoundCell LineIC50 (µM)Citation(s)
This compound MCF-7Not explicitly found, but cytotoxic[2]
MDA-MB-231Not explicitly found, but cytotoxic[2]
Doxorubicin MCF-71.4 - 9.908[3][4]
MDA-MB-2310.16 - 9.67[3][4][5][6]
Paclitaxel MCF-73.5[7][8]
MDA-MB-2310.3[7][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, doxorubicin, or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[10]

Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through a p53-independent mechanism.[2] This involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[11] Furthermore, evidence suggests that this compound may exert its cytotoxic effects by binding to the ribosome, thereby interfering with protein synthesis.[12]

Undecylprodigiosin_Apoptosis_Pathway This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Stress Cellular Stress Ribosome->Stress JNK JNK Stress->JNK p38 p38 Stress->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Antimicrobial Agent Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Determine MIC) Incubate->Read_Results End End Read_Results->End Tacrolimus_Immunosuppression_Pathway cluster_0 Nucleus TCR_Activation T-Cell Receptor Activation Ca_Increase ↑ Intracellular Ca²⁺ TCR_Activation->Ca_Increase Calcineurin Calcineurin Ca_Increase->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_Gene IL-2 Gene Transcription T_Cell_Proliferation T-Cell Proliferation IL2_Gene->T_Cell_Proliferation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to Tac_FKBP12 Tacrolimus-FKBP12 Complex Tac_FKBP12->Calcineurin Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Undecylprodigiosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling undecylprodigiosin, a potent tripyrrole pigment with antineoplastic and apoptosis-inducing properties, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2] Due to its cytotoxic nature, this compound waste is categorized as hazardous and requires specialized handling distinct from general laboratory waste. This guide provides essential safety and logistical information for the proper disposal of this compound and materials contaminated with it.

Core Principles of Cytotoxic Waste Management

The fundamental principle for managing this compound waste is to treat it as cytotoxic waste.[3][4][5] This necessitates a segregated waste stream to prevent cross-contamination and ensure appropriate final disposal, which is typically high-temperature incineration.[6][7] All personnel involved in the handling and disposal of this compound must be trained on the associated risks and the required safety protocols.

Quantitative Data on Cytotoxic Waste Handling

For clarity and easy reference, the following table summarizes the key quantitative and qualitative parameters for the disposal of cytotoxic waste, applicable to this compound.

ParameterGuidelineSource
Waste Segregation Must be segregated from other waste streams at the point of generation.[3][7]
Container Type Puncture-proof, leak-proof, and clearly labeled with the cytotoxic symbol.[3][5][7]
Container Color Coding Typically purple-lidded containers or red bags/containers.[3][5][6][7]
Labeling Must include the biohazard or cytotoxic symbol, waste type, date, and origin.[4][7]
Liquid Waste Treatment Chemical neutralization (if available and validated) or incineration. Do not dispose down the drain.[3][6]
Solid Waste Treatment Incineration is the required method of disposal.[6][7]
Storage Stored in a secure, designated area with access restricted to authorized personnel.[7]

Experimental Protocols for Disposal

Protocol for the Disposal of this compound Waste

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation at the Source:

  • Immediately upon generation, segregate all this compound-contaminated materials from other waste streams.

3. Solid Waste Disposal:

  • Contaminated Sharps: Place all sharps (needles, scalpels, Pasteur pipettes) that have come into contact with this compound into a designated, puncture-resistant sharps container with a purple lid.[5][7]
  • Contaminated Labware: Dispose of all non-sharp contaminated solid waste (e.g., gloves, pipette tips, vials, culture flasks) in a leak-proof, puncture-resistant container lined with a red or purple bag and clearly marked with the cytotoxic waste symbol.[3][6]

4. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container.
  • The container must be clearly labeled as "Cytotoxic Waste" and include the name "this compound."
  • Do not discharge this compound-containing liquid waste down the sink.[6]

5. Storage Pending Disposal:

  • Store all cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
  • This area should be clearly marked with appropriate hazard symbols.

6. Final Disposal:

  • Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company.
  • Ensure the waste is transported under a hazardous waste consignment note to a high-temperature incineration facility.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Undecylprodigiosin_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment cluster_disposal Final Disposal start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid is_sharp Sharp Waste? is_liquid->is_sharp No (Solid) liquid_container Collect in Sealed, Labeled Liquid Cytotoxic Container is_liquid->liquid_container Yes sharp_container Place in Purple-Lidded Sharps Container is_sharp->sharp_container Yes solid_container Place in Labeled Solid Cytotoxic Waste Container is_sharp->solid_container No storage Store in Secure Designated Area liquid_container->storage sharp_container->storage solid_container->storage incineration High-Temperature Incineration via Licensed Contractor storage->incineration

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided here is a general guide. Researchers must consult their institution's specific safety data sheets (SDS), environmental health and safety (EHS) guidelines, and local regulations for complete and compliant waste disposal procedures.

References

Personal protective equipment for handling Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Undecylprodigiosin. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound requires careful handling due to its potential hazards. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Equipment Specification Purpose
Hand Protection Unlined, liquid-proof gloves (e.g., neoprene, butyl, PVC, or nitrile) extending over the forearm.[2]To prevent skin contact and absorption. Avoid lined gloves as they can absorb chemicals.[2]
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required for splash-prone procedures.[2][3][4]To protect eyes from splashes and aerosols.[2]
Body Protection A buttoned lab coat.[3] Consider tucking sleeves into gloves for added protection.[3]To protect skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a full-face air-purifying respirator may be necessary.[1][4]To prevent inhalation of the compound.[1]
Footwear Closed-toed shoes.[3]To protect feet from spills.[3]

Operational Plan for Safe Handling

1. Preparation and Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust generation.[1]

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Wash hands thoroughly after handling.[1]

2. In Case of Exposure:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water and soap. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist if irritation persists.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Immediately have the victim drink water (two glasses at most). Consult a physician.[1]

3. Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Avoid inhaling any dust.

  • Collect the spilled material dry, bind it, and pump it off. Place it in a suitable, labeled container for disposal.

  • Clean the affected area thoroughly. Do not let the product enter drains.[1]

Disposal Plan

Biological and chemical waste must be managed separately.[5] If this compound is mixed with a biohazardous agent, the biological agent should be deactivated first, either by autoclaving or chemical disinfection, before disposing of the chemical waste.[5]

Waste Deactivation and Disposal:

  • Solid Waste: Collect solid waste, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a sealed, labeled container. Liquid waste can be chemically disinfected with an appropriate agent like bleach before disposal down the laboratory sink, provided it is permitted by local regulations.[5] Do not pour melted agarose down the drain; allow it to solidify and dispose of it as solid waste.[5]

  • Incineration: For larger quantities or as required by institutional policy, incineration is a suitable method for the disposal of low-hazard biological and chemical waste.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data: Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects against various cell lines. This data is crucial for understanding its potential as an anticancer agent and for reinforcing the need for careful handling.

Cell Line Cell Type Observed Effect Concentration
B16 MelanomaMouse MelanomaSlight cytotoxicity194 nM[7]
BT-20, MCF-7, MDA-MB-231, T47DHuman Breast CarcinomaPotent, dose- and time-dependent cytotoxicityNot specified[8]
MCF-10ANonmalignant Human Breast EpithelialLimited toxicityNot specified[8]
HCT-116Human Colon CarcinomaIC502.0 µM[9]
HepG-2Human Liver CancerIC504.7 µM[9]
MCF-7Human Breast CancerIC501.2 µM[9]
A-549Human Lung CarcinomaIC502.8 µM[9]

Experimental Protocol: Cell Viability Assay

The following is a representative protocol for assessing the cytotoxicity of this compound using a WST-8 cell viability assay, based on methodologies described in the literature.[7]

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Target cell line (e.g., B16 melanoma cells)

  • Cell culture medium

  • 96-well plates

  • This compound stock solution

  • Quanti-MAX™ WST-8 Cell Viability Assay Kit or similar

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate concentration and culture for 24 hours.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound.

  • Incubation: Expose the cells to the compound for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Replace the medium with a fresh medium containing 10% WST-8 solution.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Segregate Waste E->F G Dispose of Solid Waste in Hazardous Waste Container F->G H Dispose of Liquid Waste per Institutional Guidelines I Spill K Follow First Aid Measures (Skin, Eyes, Inhalation) I->K J Exposure J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.